Product packaging for Diisononyl phthalate(Cat. No.:CAS No. 20548-62-3)

Diisononyl phthalate

Cat. No.: B122871
CAS No.: 20548-62-3
M. Wt: 418.6 g/mol
InChI Key: HBGGXOJOCNVPFY-UHFFFAOYSA-N
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Description

Historical Trajectory and Evolution of DINP Usage in Industrial Applications

The industrial use of Diisononyl phthalate (B1215562) (DINP) has grown significantly, positioning it as a key general-purpose plasticizer, particularly for polyvinyl chloride (PVC). epa.govepa.gov Its history is closely linked to the expansion of the plastics industry and the evolving regulatory landscape for other phthalates. DINP's adoption accelerated as it began to replace di(2-ethylhexyl) phthalate (DEHP) in many applications, with the notable exception of certain medical supplies. epa.govepa.gov

Approximately 95% of DINP is utilized in PVC applications, with the remaining 5% used in non-PVC contexts such as rubbers, inks, adhesives, sealants, paints, and lubricants. industrialchemicals.gov.au The global market for DINP was valued at approximately USD 2.32 billion in 2023 and is projected to continue growing, reflecting its sustained demand. gminsights.com This growth is fueled by its use in major industries including construction, automotive, and consumer goods. grandviewresearch.commarketresearch.com

In the construction sector, DINP is essential for producing flexible and durable materials like vinyl flooring, wall coverings, roofing membranes, PVC pipes, cables, and insulation. marketresearch.comgminsights.com The automotive industry values DINP for enhancing the resilience of vehicle interiors, seals, and underbody coatings against temperature fluctuations and mechanical stress. marketresearch.com Furthermore, DINP is a common plasticizer in a wide array of consumer products, including garden hoses, footwear, and coated fabrics. nih.govhealthvermont.gov The expansion of the flexible packaging industry also contributes to the demand for DINP in films and sheets. grandviewresearch.comgminsights.com

Recent market trends indicate continued investment in DINP production, with major chemical companies expanding production capacity to meet demand, particularly in the Asia-Pacific region, driven by rapid industrialization and infrastructure development. marketresearch.comarchivemarketresearch.com

Table 1: Industrial Applications and Functions of DINP
Industry SectorProduct ExamplesPrimary Function of DINP
ConstructionVinyl flooring, wall coverings, PVC pipes, wire and cable insulation, roofing membranes, construction sealants. marketresearch.comepa.govgminsights.comEnhances flexibility, durability, and longevity. marketresearch.comgminsights.com
AutomotiveInterior materials (dashboards, door panels), seals, underbody coatings, cable jacketing. industrialchemicals.gov.aumarketresearch.comImproves resilience to temperature changes and mechanical stress. marketresearch.com
Consumer GoodsGarden hoses, footwear, artificial leather, coated fabrics, toys, play and exercise balls. industrialchemicals.gov.auhealthvermont.govProvides softness and flexibility. grandviewresearch.com
PackagingFlexible films and sheets. gminsights.comImproves processability and mechanical properties of polymer films. gminsights.com
Other IndustrialAdhesives, sealants, inks, pigments, paints, lacquers, lubricants. industrialchemicals.gov.augrandviewresearch.comActs as a plasticizer and solvent. epa.govgreenfacts.org

Academic Justification for Comprehensive DINP Research

The extensive production and widespread use of DINP provide a strong justification for comprehensive academic research into its environmental fate and potential for exposure. gminsights.comarchivemarketresearch.com Since plasticizers like DINP are not chemically bound to the polymer matrix, they can leach, migrate, or off-gas from products over time, leading to their distribution in the environment and human exposure. nih.govgreenfacts.org

Scientific inquiry is warranted by the detection of DINP in various environmental media. canada.ca Upon release, DINP is expected to partition into different environmental compartments; releases to air are predicted to deposit onto soil and sediments, while releases into water lead to distribution into sediment and suspended particulates. canada.ca Research has confirmed its presence in surface water, sediment, and soil. greenfacts.org For instance, concentrations of DINP in sediment have been measured ranging from 10.7 to 150 mg/kg dry weight in certain areas. greenfacts.org

A primary driver for research is the assessment of human exposure. nih.gov Exposure can occur through multiple routes, including the ingestion of contaminated dust, inhalation of air, and dermal contact with products containing DINP. healthvermont.govregulations.gov The ubiquity of the compound is confirmed by large-scale human biomonitoring studies. healthvermont.gov For example, the National Health and Nutrition Examination Survey (NHANES) in the U.S. found that a metabolite of DINP was present in the urine of over 95% of the sampled population, indicating widespread exposure. healthvermont.gov The principal source of general population exposure is thought to be from food, with dust also being a significant contributor. canada.ca

Furthermore, as DINP has been widely adopted as a substitute for other phthalates like DEHP, it is scientifically imperative to thoroughly characterize its own environmental behavior and metabolic pathways to ensure a comprehensive understanding of its profile. epa.govepa.gov Research into its biodegradation, bioaccumulation potential, and metabolism is crucial for building a complete scientific picture. canada.caepa.govmst.dk Studies have shown that while DINP is considered readily biodegradable under many conditions, its degradation rate can be very low in sediment-water systems. epa.govmst.dk This persistence, combined with its high production volume, necessitates continued academic investigation.

Table 2: Key Findings Justifying DINP Research
Area of InvestigationKey Research FindingsAcademic Rationale
Environmental PresenceDetected in surface water, soil, and sediment. greenfacts.org Estimated half-life is ~50 days in surface water and ~300 days in soil. greenfacts.orgTo understand the compound's persistence, transport, and ultimate fate in the environment. canada.ca
Human ExposureMetabolites detected in >95% of the U.S. population's urine samples. healthvermont.gov Exposure occurs via ingestion, inhalation, and dermal contact. greenfacts.orgTo quantify total human body burden from all sources and identify primary exposure pathways. nih.govcpsc.gov
Bioaccumulation PotentialLaboratory tests indicate a potential for bioaccumulation in animal tissues. greenfacts.org An experimentally derived bioconcentration factor (BCF) of 1,844 was found for molluscs. mst.dkTo assess the potential for the compound to concentrate in organisms and magnify through food webs. canada.camst.dk
MetabolismIn humans, DINP is metabolized to a primary monoester (MINP) and then to various secondary oxidative metabolites. cpsc.govoup.comresearchgate.netTo identify reliable biomarkers for accurate exposure assessment and understand its toxicokinetics. nih.govresearchgate.net
Status as a DEHP ReplacementDINP has replaced DEHP in many non-medical PVC applications. epa.govepa.govTo ensure that the replacement chemical is thoroughly understood and characterized.

Methodological Approaches to DINP Investigation: A Review of Research Paradigms

A variety of methodological approaches have been developed and employed in the academic investigation of Diisononyl phthalate (DINP), spanning analytical chemistry, environmental science, and toxicology. These research paradigms are essential for detecting the compound, understanding its behavior, and assessing exposure.

Analytical Methods: The detection and quantification of DINP and its metabolites in diverse matrices are fundamental to all research. High-resolution gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the cornerstones of DINP analysis. nih.gov These separation techniques are typically coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) for sensitive and selective detection. nih.govnih.govoiv.int For instance, GC-MS is a standard method for analyzing environmental samples, while HPLC-MS/MS is frequently used for determining urinary metabolites. nih.govnih.govoiv.int Due to the ubiquity of phthalates in laboratory environments, rigorous protocols, including the use of pre-cleaned glassware and high-purity solvents, are necessary to prevent sample contamination. cdc.gov

Environmental Fate Studies: Research into DINP's environmental fate employs several paradigms. Biodegradation studies are conducted under various conditions (e.g., aerobic and anaerobic) and in different media (water, soil, sediment) to determine the rate and extent to which microorganisms can break down the compound. epa.govmst.dk These studies often measure primary biodegradability (conversion to the monoester) and ultimate biodegradability (conversion to CO2). epa.gov Bioaccumulation is assessed through experiments that determine the bioconcentration factor (BCF), which measures the chemical's concentration in an organism relative to the surrounding water. mst.dkmst.dk Studies on abiotic degradation investigate processes like hydrolysis and photolysis to determine their significance as degradation routes in the environment. epa.govmst.dk

Human Exposure Assessment: Human exposure to DINP is investigated through two main paradigms: biomonitoring and exposure modeling. Biomonitoring involves measuring DINP metabolites in human biological samples, most commonly urine. nih.govcpsc.gov Early studies focused on the primary metabolite, monoisononyl phthalate (MINP), but more recent methods include the analysis of secondary, oxidized metabolites, which are considered more sensitive biomarkers of exposure. cpsc.govoup.comresearchgate.net Exposure modeling uses computer-based tools, such as the EPA's Consumer Exposure Model (CEM), to estimate exposure from various sources, considering different routes like ingestion of dust, inhalation, and dermal contact with consumer products. regulations.goveuropa.eu

Toxicological Research Paradigms: Toxicological investigations use in vivo animal models and in vitro systems to study the biological activity of DINP. A common paradigm is the repeated-dose study, where laboratory animals are exposed to the chemical over a period to observe effects on target organs. canada.ca To assess potential effects across different life stages, some studies employ a lifetime exposure paradigm that includes perinatal (gestational and lactational) exposure. nih.gov Mechanistic studies aim to understand the molecular pathways through which DINP may exert an effect, such as interactions with nuclear receptors like peroxisome proliferator-activated receptors (PPARs). federalregister.govmdpi.com Furthermore, untargeted metabolomics approaches using high-resolution mass spectrometry are being used to discover novel exposure markers and investigate metabolic perturbations. mdpi.comresearchgate.net

Table 3: Methodological Approaches for DINP Investigation
Research ParadigmSpecific MethodsInformation Provided
Analytical ChemistryGas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). nih.govnih.govoiv.intDetection and quantification of DINP and its metabolites in environmental and biological samples.
Environmental FateBiodegradation assays (e.g., OECD 301), bioconcentration factor (BCF) studies, hydrolysis and photolysis experiments. epa.govmst.dkmst.dkRates of degradation, potential for bioaccumulation, and persistence in the environment.
Human Exposure AssessmentHuman biomonitoring (urinary metabolite analysis), consumer exposure modeling (e.g., CEM), dietary intake studies. canada.caregulations.govcpsc.govQuantification of internal dose, identification of major exposure sources and routes.
Toxicological InvestigationIn vivo repeated-dose animal studies, perinatal exposure models, in vitro cell-based assays, mechanistic studies (e.g., receptor binding), metabolomics. canada.canih.govmdpi.comIdentification of target organs, characterization of dose-response relationships, and elucidation of mechanisms of action.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H42O4 B122871 Diisononyl phthalate CAS No. 20548-62-3

Properties

IUPAC Name

bis(7-methyloctyl) benzene-1,2-dicarboxylate
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InChI

InChI=1S/C26H42O4/c1-21(2)15-9-5-7-13-19-29-25(27)23-17-11-12-18-24(23)26(28)30-20-14-8-6-10-16-22(3)4/h11-12,17-18,21-22H,5-10,13-16,19-20H2,1-4H3
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InChI Key

HBGGXOJOCNVPFY-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC(C)C
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Molecular Formula

C26H42O4
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DSSTOX Substance ID

DTXSID60860420
Record name Bis(7-methyloctyl) phthalate
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Molecular Weight

418.6 g/mol
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Physical Description

Di-isononyl phthalate is an oily colorless liquid with a slight ester odor. Denser than water. Insoluble in water. (USCG, 1999), Liquid; Other Solid, Viscous oily liquid; [ICSC], OILY VISCOUS LIQUID.
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Record name 1,2-Benzenedicarboxylic acid, 1,2-diisononyl ester
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Boiling Point

172 °F at 760 mmHg (USCG, 1999), BP: 252 °C at 5 mm Hg, at 0.7kPa: 244-252 °C
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Flash Point

greater than 200 °F (NTP, 1992), 221 °C c.c.
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Solubility

Insoluble (<1 mg/ml at 70 °F) (NTP, 1992), In water, 0.2 mg/L at 20 °C, Soluble in acetone, methanol, benzene, ethyl ether, Solubility in water, g/100ml at 20 °C:
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Density

0.972 g/cu m at 20 °C/20 °C, Relative density (water = 1): 0.98
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Vapor Pressure

0.00000054 [mmHg], 5.4X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C:
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Impurities

Phthalates are produced with a high degree of purity (> 99.5%), in terms of ester content. Trace impurities have been summarised from producers' data ... i-nonanol ca 0.04%, isononylbenzoate ca 0.03%, n-butylisononyl phthalate ca 0.1%, Water 0.02 - 0.03% ... Bisphenol-A may be included upon request by customer /From table/
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Color/Form

Colorless liquid

CAS No.

28553-12-0, 68515-48-0, 20548-62-3
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Record name 1,2-Benzenedicarboxylic acid, di-C8-10-branched alkyl esters, C9-rich
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Melting Point

-48 °C, -43 °C
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Record name DIISONONYL PHTHALATE
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0831
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Environmental Fate and Transport of Diisononyl Phthalate

Environmental Occurrence and Distribution of DINP

DINP is considered ubiquitous in various environmental media. epa.gov Its presence is documented in the atmosphere, water systems, soil, and sediment, with concentrations varying based on proximity to industrial and urban sources.

Releases of DINP into the atmosphere can occur during the manufacturing and processing of PVC products. greenfacts.org Processes such as plastisol spread coating, extrusion, and injection molding can lead to atmospheric emissions. regulations.gov Once in the atmosphere, DINP is expected to adsorb to particulate matter. epa.govepa.gov

The dynamic behavior of phthalates in the air is influenced by factors like vapor pressure and temperature. acs.orgescholarship.org The estimated half-life for DINP in the atmosphere via photodegradation ranges from 0.2 to 2 days. mst.dk One source estimates the atmospheric half-life to be approximately 0.7 days. greenfacts.org

DINP enters aquatic systems primarily through wastewater treatment plant discharges and runoff. epa.govgreenfacts.org Due to its low water solubility (<0.001 mg/L), it has a high affinity for suspended particulate matter and sludge in aquatic environments. mst.dk Predicted environmental concentrations in water near sources range from 1 to 8 µg/L. greenfacts.org

DINP has been detected in freshwater bodies. A survey in Washington State tentatively identified DINP in two freshwater sediment samples at concentrations ranging from 1,120 to 2,150 µg/kg dry weight. wa.gov Studies have shown that while DINP is readily biodegradable in aerobic aquatic environments, its degradation is much slower under low-oxygen conditions that may exist in subsurface sediments. epa.gov

Contamination of marine environments with DINP has also been reported, particularly in coastal areas and sediments. The same Washington State survey identified DINP in three marine sediment samples at concentrations between 601 and 698 µg/kg dry weight. wa.gov Another study focusing on coastal and marine sediments in Rio de Janeiro, Brazil, detected DINP solely in the sediments of a coastal lagoon. researchgate.net The strong tendency of DINP to sorb to particulate matter plays a key role in its long-term fate in marine systems. researchgate.net

The primary environmental sinks for DINP are soil and sediment. epa.govregulations.gov Its low mobility and strong binding to organic matter cause it to accumulate in these compartments. greenfacts.org Following restrictions on other phthalates like Di(2-ethylhexyl) phthalate (B1215562) (DEHP), the rising use of DINP has led to its detection at higher concentrations in urban sediments, which may be due to its greater environmental persistence. wa.gov

Concentrations of DINP in soil and sediment can vary significantly depending on the proximity to sources.

Reported Concentrations of DINP in Soil and Sediment

Environmental CompartmentLocation/Source ProximityConcentration Range (mg/kg dry weight)Reference
SoilNear to uses0.66 - 8.9 greenfacts.org
SoilNear polymer processing sites (non-PVC)3.3 greenfacts.org
SoilNear PVC processing sites10.9 greenfacts.org
SedimentGeneral10.7 - 150 greenfacts.org

The persistence of DINP is significantly longer in sediment compared to other environmental media, with an estimated half-life of 3,000 days. greenfacts.org

Biotic Degradation Pathways of DINP in Environmental Compartments

Microbial Biodegradation of DINP

Microbial biodegradation is the most significant process for the degradation of phthalates in the environment. repositorioinstitucional.mx DINP is considered to be readily biodegradable in most aquatic and terrestrial environments under aerobic conditions. epa.gov The primary biodegradation pathway involves the transformation of the diester to its monoester, monoisononyl phthalate, and subsequently to phthalic acid. The ultimate biodegradation of phthalic acid leads to the formation of carbon dioxide and/or methane. epa.gov

The degradation process is initiated by the de-esterification of DINP, which is then followed by β-oxidation. nih.govresearchgate.net Intermediates identified during the biodegradation of DINP include monoisononyl phthalate, methyl nonyl phthalate, iso-nonanol, and dimethyl phthalate. repositorioinstitucional.mxnih.gov

Aerobic Biodegradation Dynamics

Under aerobic conditions, DINP demonstrates significant biodegradation. Studies have reported 57% to 84% ultimate biodegradation over a 28-day period. epa.gov The rate of degradation can be rapid under optimal conditions. For example, one study using a specialized bacterial consortium achieved almost complete (99%) biodegradation of an initial DINP concentration of 500 mg L⁻¹ within 168 hours. repositorioinstitucional.mxnih.gov The degradation followed a first-order kinetic model. nih.govipicyt.edu.mx

The half-life of DINP can vary depending on the conditions and the microbial populations present. In one study, the half-life was determined to be 12.76 hours at an initial concentration of 500 mg L⁻¹. repositorioinstitucional.mxnih.govipicyt.edu.mx Another study identified a maximum specific degradation rate of 4.12 mg DINP L⁻¹ h⁻¹ by the bacterium Sphingobium chungbukense. nih.gov

Table 1: Aerobic Biodegradation Kinetics of DINP

Initial DINP Concentration Half-life (t₁/₂) First-order Degradation Constant (k) Degradation Achieved Timeframe
250 mg L⁻¹ 11.01 hours 0.0629 h⁻¹ Not specified Not specified

Data sourced from a study on a saline soil bacterial consortium. ipicyt.edu.mx

Anaerobic Biodegradation Dynamics

In contrast to its rapid degradation in aerobic environments, DINP has a very low potential for biodegradation under anaerobic or low-oxygen conditions. epa.gov Consequently, DINP is expected to persist for longer periods in environments such as subsurface sediments and soils where oxygen is limited. epa.gov While both aerobic and anaerobic degradation routes exist for phthalate isomers, the rates of aerobic degradation are comparatively much higher. researchgate.net Research has also identified that some anaerobic bacteria found in the gut are capable of utilizing DINP as a sole carbon source, although the broader environmental significance of this is still being explored. nih.gov

Role of Specific Microbial Consortia in DINP Degradation

Specific microbial consortia have been shown to be highly effective at degrading DINP. A consortium of saline soil bacteria (SSB) demonstrated the ability to degrade 99% of DINP at a concentration of 500 mg L⁻¹. nih.govproquest.com This consortium was composed of bacteria from several genera. repositorioinstitucional.mxnih.govproquest.comipicyt.edu.mx

The identified genera within this effective DINP-degrading consortium include:

Serratia sp.

Methylobacillus sp.

Achromobacter sp.

Pseudomonas sp.

Stenotrophomonas sp.

Methyloversatilis sp.

Delftia sp.

Brevundimonas sp.

Within this consortium, Methyloversatilis has been suggested as a potentially dominant genus in the degradation process. researchgate.net In addition to consortia, single bacterial strains have also been identified as efficient DINP degraders. The strain Sphingobium chungbukense rapidly transforms DINP into monoisononyl phthalate (MIP) and phthalic acid, which are then further degraded. nih.gov

Table 2: Mentioned Compounds

Compound Name Abbreviation
Di(2-ethylhexyl) phthalate DEHP
Diisononyl phthalate DINP
Dimethyl phthalate DMP
Iso-nonanol
Methane
Methyl nonyl phthalate
Monoisononyl phthalate MINP / MIP

Metabolite Formation During Biodegradation of DINP

The biodegradation of this compound (DINP) is a stepwise process that involves the formation of several intermediate metabolites before its complete breakdown. The primary pathway for the biodegradation of phthalates like DINP begins with the transformation of the diester to its corresponding monoester, followed by conversion to phthalic acid. epa.gov Ultimately, the phthalic acid can be further degraded to carbon dioxide and/or methane. epa.gov

The initial and rate-limiting step in this process is the hydrolysis of one of the ester linkages, which converts the parent DINP into monoisononyl phthalate (MINP). epa.govnih.gov This monoester metabolite is more soluble and more bioavailable than the original DINP diester, which may lead to more rapid subsequent biodegradation. epa.gov Studies have identified MINP and phthalic acid as key metabolites in the degradation of DINP by the bacterium Sphingobium chungbukense. nih.gov

More complex degradation pathways have also been observed. Research involving a consortium of saline soil bacteria identified four primary intermediate compounds during the biodegradation of DINP, suggesting that multiple metabolic processes occur simultaneously. ipicyt.edu.mxnih.gov These metabolites indicate that both de-esterification (the breaking of the ester bond) and β-oxidation (a process that breaks down fatty acid chains) are involved in the breakdown of DINP by these microorganisms. ipicyt.edu.mxnih.govipicyt.edu.mx At the end of a 168-hour period, the initial metabolites were completely degraded, with only trace amounts of iso-nonanol and dimethyl phthalate remaining. ipicyt.edu.mx

The identified metabolites from these simultaneous pathways are detailed in the table below.

Table 1: Identified Metabolites from the Biodegradation of DINP by a Saline Soil Bacterial Consortium

Metabolite Name Formation Pathway
Monoisononyl phthalate (MINP) De-esterification
Iso-nonanol (INA) De-esterification
Methyl nonyl phthalate (MNP) β-oxidation

Data sourced from Pereyra-Camacho, et al. (2021). ipicyt.edu.mxnih.gov

These findings demonstrate that microbial action is a critical route for the transformation of DINP in the environment, leading to the formation of various intermediate compounds before its potential mineralization.

Bioavailability and Bioaccumulation of DINP in Environmental Systems

The bioavailability and bioaccumulation of DINP in environmental systems are complex phenomena influenced by the compound's physicochemical properties and the metabolic capabilities of the exposed organisms. mst.dk With a high octanol-water partition coefficient (Log Kow), DINP is highly hydrophobic, suggesting a tendency to partition from water into organic matrices like lipids in organisms. mst.dkoaepublish.com However, extensive research indicates that the potential for bioaccumulation is often limited by biotransformation processes within the organisms. mst.dk

In aquatic environments, DINP has been shown to be bioavailable, meaning it can be taken up by aquatic organisms. regulations.govoup.com Its presence has been detected in various marine species, confirming uptake from the environment. regulations.govoup.com Despite its bioavailability, the U.S. Environmental Protection Agency (EPA) suggests that DINP has a low potential for bioaccumulation in aquatic organisms. regulations.gov

The ability of aquatic organisms to metabolize phthalate esters plays a crucial role in limiting their accumulation. mst.dk This metabolic capacity generally increases with the trophic level, with studies showing that the extent of biotransformation increases in the order of molluscs < crustaceans < fish. mst.dk Consequently, bioconcentration factors (BCFs), which measure the accumulation of a chemical in an organism from water, tend to be highest in algae and lowest in fish, with invertebrates showing intermediate values. mst.dk

In terrestrial ecosystems, DINP also demonstrates bioavailability, though its potential to accumulate appears low. Studies on soil-dwelling organisms and insects provide evidence of uptake followed by metabolic breakdown. For instance, research on black soldier fly larvae reared on food waste contaminated with DINP showed a moderate intake of the compound (82 - 273 ng/g). oaepublish.com However, the larvae were able to biotransform it into its primary metabolite, monoisononyl phthalate (MINP), within 24 hours, leading to a bioaccumulation factor (BAF) of less than 0.001, which indicates no significant accumulation occurred. oaepublish.com

Bioconcentration factors (BCF) are essential parameters in environmental models for predicting the potential of a chemical to accumulate in organisms. For DINP, reported BCF values vary significantly depending on the species and test conditions, reflecting the differences in metabolic capabilities among aquatic organisms. nih.gov

This variability is highlighted by contrasting study results. One study reported a BCF value of less than 14.4 L/kg, suggesting a lack of bioaccumulation. regulations.gov Conversely, another experimental study found a BCF of 1,844 for molluscs, indicating a high potential for bioaccumulation in this specific invertebrate group. mst.dk This discrepancy aligns with the general observation that BCFs for phthalates are often higher in invertebrates than in vertebrates. nih.gov The available data underscores that while DINP is hydrophobic, its bioaccumulation is not straightforward to predict and is highly dependent on the organism's ability to metabolize the compound. mst.dk

Table 2: Reported Bioconcentration Factors (BCF) for DINP

Organism/Model BCF Value (L/kg) Indication Source
General (OECD 305) <14.4 Lack of bioaccumulation regulations.gov

Exposure Assessment and Human Biomonitoring of Diisononyl Phthalate

Sources and Routes of Human Exposure to DINP

Human exposure to DINP is widespread due to its use in a vast array of consumer and industrial products. europa.euindustrialchemicals.gov.au The primary routes of exposure are through diet, skin contact with DINP-containing materials, and inhalation of indoor air and dust. researchgate.netresearchgate.net

Dermal exposure occurs when the skin comes into contact with flexible plastic products containing DINP. cpsc.gov While skin contact is a recognized route, the absorption of DINP through the skin is generally considered to be low. greenfacts.orgindustrialchemicals.gov.au Studies suggest that human dermal absorption is not expected to be greater than 4%. industrialchemicals.gov.aumedline.com This is in contrast to oral exposure, where absorption is rapid and more complete. medline.com

Sources for dermal exposure include building materials, furniture, car interiors, gloves, and clothing. greenfacts.org One assessment of vinyl flooring estimated that dermal absorption of DINP from contact with dust and from the air could contribute a dose of 18 µ g/day to residents. ca.gov Studies have also shown that the presence of artificial sebum can enhance the migration of plasticizers from PVC products, which is relevant for estimating dermal exposure risk. nih.gov

Inhalation is another route of exposure, primarily occurring indoors. epa.gov Due to its low vapor pressure, DINP does not readily exist in a vapor form at room temperature. europa.eugreenfacts.org Instead, it tends to be released from products over time and adheres to airborne particles and settled dust. epa.govlawbc.comepa.gov People can then inhale these contaminated dust particles. lawbc.comepa.gov

Indoor environments with materials like vinyl flooring, wallpaper, and carpet backing can have higher concentrations of DINP in the air and dust, leading to increased inhalation exposure. epa.govepa.gov Factors such as the amount of DINP in the product, the surface area of the product, room volume, and ventilation rates all influence the concentration of DINP in the indoor environment. epa.govregulations.gov The main source of inhalation exposure in occupational settings is often from aerosol formation. europa.eu

Workers in industries that manufacture or process DINP and PVC products can experience higher levels of exposure than the general population. researchgate.netgreenfacts.org Exposure in these settings can occur through both inhalation of aerosols and dermal contact. europa.eugreenfacts.org

Key occupational scenarios include:

Manufacturing of DINP: Workers may be exposed during tasks like reactor opening, drumming, and maintenance. greenfacts.org

Processing of PVC: Exposure can occur when adding, mixing, and processing DINP into PVC formulations for products like flooring, cables, and coated textiles. greenfacts.orgnih.gov The typical amount of DINP in PVC formulations can range from 20% to 55%. greenfacts.org

Use of End Products: Workers using products containing DINP, such as adhesives, sealants, paints, and coatings, can also be exposed. greenfacts.org The U.S. Environmental Protection Agency (EPA) identified that unprotected workers using high-pressure sprayers for these products could be at risk from inhaling high concentrations of DINP in mist. epa.govlawbc.comepa.gov

Studies have demonstrated elevated levels of DINP metabolites in the urine of workers in the plastics industry compared to the general population, confirming occupational exposure. nih.govnih.govresearchgate.net For example, a study of PVC film manufacturing workers found that those directly working with DINP had geometric mean end-shift urinary metabolite concentrations that were six to tenfold higher than those of the general adult population. researchgate.netnih.gov

Table 1: Research Findings on Occupational DINP Exposure
Industry/TaskStudy PopulationKey Finding (Urinary Metabolite Levels)Reference
PVC Film Manufacturing7 workers with direct DINP tasksGeometric Mean (GM) end-shift MCiOP concentration of 25.2 µg/g creatinine. researchgate.netnih.gov
PVC Film Manufacturing11 workers on a shift using DINP (no direct task)GM end-shift MCiOP concentration of 17.7 µg/g creatinine. researchgate.netnih.gov
PVC Compounding12 workersGM end-shift MCiOP concentration of 4.80 µg/g creatinine. researchgate.netnih.gov
PVC Plastisol Processing5 workers in GermanyMedian cx-MiOP concentration of 57.8 µg/L; approximately 20 times higher than the general population. nih.govresearchgate.net
Coated Textile Production8 workers in FinlandLow-level occupational exposure observed, with one extruder operator exceeding background levels. nih.govmdpi.com

Consumer products are a major source of DINP exposure for the general population, particularly for children. industrialchemicals.gov.au DINP is widely used in toys, childcare articles, building materials, automotive parts, and electrical products. cpsc.govepa.gov Because DINP is not chemically bound to the plastic, it can migrate or leach out of these products during use. europa.euindustrialchemicals.gov.au

For children, exposure from toys and childcare articles is of particular concern. europa.eu The main routes of exposure are oral, through chewing and sucking on items, and dermal, from handling them. europa.euindustrialchemicals.gov.au Studies have found DINP present in a significant percentage of toys, with concentrations sometimes reaching up to 54% by weight. industrialchemicals.gov.au The migration of DINP from these products has been measured, with rates from some children's products ranging from 1.0 to 48 µg per 11 cm² per hour. cpsc.gov

Other consumer products that contribute to exposure include:

Building Materials: Vinyl flooring, wall coverings, and roofing. epa.govepa.gov

Automotive Products: Car interiors and underbody coatings. epa.govgreenfacts.org

Adhesives, Sealants, and Paints: Used in various consumer applications. epa.gov

Human Biomonitoring Studies of DINP and its Metabolites

Human biomonitoring assesses exposure by measuring a chemical or its metabolites in human specimens like urine or blood. cpsc.gov For DINP, biomonitoring is typically done by analyzing its metabolites in urine, which reflects recent exposure. cpsc.goviiab.me

After entering the body, DINP is rapidly metabolized. industrialchemicals.gov.au The initial step is hydrolysis to its primary monoester metabolite, monoisononyl phthalate (B1215562) (MINP). industrialchemicals.gov.aucpsc.gov MINP is then further metabolized into secondary, oxidative metabolites, such as mono(carboxy-isooctyl) phthalate (MCiOP), mono(hydroxyisononyl) phthalate (MHINP), and mono(oxo-isononyl) phthalate (MOiNP). industrialchemicals.gov.auca.gov

Studies have consistently found that the secondary oxidative metabolites are more sensitive and reliable biomarkers for DINP exposure than the primary metabolite, MINP. researchgate.netnih.gov The secondary metabolites are detected in nearly all tested samples from the general population, whereas MINP is often found at very low levels or below the detection limit. researchgate.netnih.govnih.gov

Large-scale biomonitoring programs, such as the U.S. National Health and Nutrition Examination Survey (NHANES) and studies in Germany, have provided valuable data on DINP exposure levels in the general population. ca.govumweltprobenbank.de These studies show that exposure to DINP is widespread. ca.govresearchgate.net Data also suggests that children, particularly toddlers, tend to have higher exposure levels than adults. ca.govresearchgate.net

Table 2: Selected Human Biomonitoring Data for DINP Metabolites
Study/Survey (Population)Metabolite(s)Key Finding (Median Concentration)Reference
NHANES 2005-2006 (U.S. General Population, ≥6 years)MCiOP5.1 µg/L ca.govresearchgate.netnih.gov
German Study (Children, 3-14 years)MHINP11.0 µg/L ca.gov
German Study (Children, 3-14 years)MOiNP5.4 µg/L ca.gov
German Study (Children, 3-14 years)MCiOP12.7 µg/L ca.gov
German Environmental Specimen Bank (1988-2015)DINP metabolitesLevels have been declining in recent years after a period of increase where DINP was used as a substitute for DEHP. umweltprobenbank.de
Study in Germany (102 subjects, 6-80 years)Calculated DINP IntakeMedian intake of 0.6 µg/kg bw/day. industrialchemicals.gov.au

Identification and Quantification of Primary Metabolites (e.g., MINP)

Upon entering the body, DINP is initially hydrolyzed to its primary metabolite, Monoisononyl phthalate (MINP). europa.eu This process occurs in the gastrointestinal tract and other tissues. europa.eu MINP was historically considered the primary biomarker for assessing DINP exposure. europa.euepa.gov

However, numerous studies have demonstrated that MINP is only a minor metabolite found in urine. epa.govresearchgate.netresearchgate.net In many human biomonitoring studies, urinary concentrations of MINP are often below the limit of detection. europa.euepa.govcdc.gov For instance, in a study of 129 adults with no known exposure to DINP, MINP was not detected in any of the urine samples. epa.govcdc.gov This low abundance in urine makes MINP a less reliable biomarker for quantifying DINP exposure in the general population compared to its oxidative metabolites. epa.govresearchgate.netdntb.gov.ua

Identification and Quantification of Secondary Oxidative Metabolites (e.g., MOINP, MCIOP, MHINP)

Following the initial hydrolysis to MINP, the monoester undergoes further oxidation in the liver to form several secondary metabolites. europa.eu The most significant of these are:

Mono(oxoisononyl) phthalate (MOINP)

Mono(carboxyisooctyl) phthalate (MCIOP)

Mono(hydroxyisononyl) phthalate (MHINP)

These oxidative metabolites are considered the major urinary metabolites of DINP and are more sensitive and reliable biomarkers of exposure. epa.govresearchgate.netresearchgate.netcdc.govdntb.gov.uanih.gov Their detection frequencies in the general population are significantly higher than that of MINP. epa.govresearchgate.netcdc.govnih.gov

A study involving 129 adults found that MOINP, MCIOP, and MHINP were detected in 87%, 97%, and 100% of urine samples, respectively. epa.govcdc.govca.gov The geometric mean concentrations were 1.2 ng/mL for MOINP, 8.6 ng/mL for MCIOP, and 11.4 ng/mL for MHINP. epa.govcdc.govca.gov The strong correlation between the concentrations of these three metabolites further confirms their common origin from DINP. epa.govcdc.govnih.gov Analytical methods, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed for the precise quantification of these metabolites in urine. nih.govoup.com

Urinary Concentrations of Secondary DINP Metabolites in Adults (n=129)

Source: Data adapted from Silva et al. (2006). epa.govcdc.govnih.govca.gov

Temporal Variability in Urinary Metabolite Excretion

DINP and its metabolites are rapidly excreted from the body, with an estimated elimination half-life of four to eight hours for the metabolites. europa.eu Studies investigating the kinetics of DINP metabolite excretion after a single oral dose have shown that urinary concentrations peak quickly. In one such study, the maximum urinary concentrations of the oxidized metabolites OH-MINA, oxo-MINA, and cx-MIOA were observed between 1.4 and 2.3 hours after ingestion. nih.govresearchgate.net This rapid excretion means that urinary metabolite concentrations reflect recent exposure, typically within the last 24 to 48 hours. europa.eu Due to this short biological half-life, spot urine samples are indicative of recent exposure, and multiple samples may be needed to accurately assess long-term exposure patterns.

Population-Based Biomonitoring Trends and Levels of DINP Metabolites

Large-scale biomonitoring programs, such as the National Health and Nutrition Examination Survey (NHANES) in the United States, have provided valuable data on exposure trends to DINP in the general population. nih.govepa.govtoxicology.org These studies consistently show widespread exposure to DINP.

Analysis of NHANES data from 2001 to 2010 revealed a significant increasing trend in exposure to DINP, with urinary metabolite concentrations more than doubling over this period. nih.gov This trend is in contrast to the decreasing exposure trends observed for other phthalates like DEHP, DBP, and BBzP, suggesting a shift in the use of plasticizers in consumer products. nih.govresearchgate.net More recent data from NHANES (2017-2018) continues to be analyzed to monitor these trends. epa.gov

Children often exhibit higher levels of DINP metabolites in their urine compared to adults, which may be attributed to differences in behavior, such as hand-to-mouth activity, and proximity to sources of DINP like toys and flooring. researchgate.netca.govnih.gov

Median Urinary Concentrations of a Key DINP Metabolite (MCIOP) in the U.S. Population (NHANES)

*Note: MCNP (monocarboxynonyl phthalate) was used as a proxy for DINP metabolites in the 2001-2010 trend analysis. nih.gov The 2005-2006 data specifically reports MCIOP. researchgate.net

Source: Data adapted from Zota et al. (2014) and Saravanabhavan et al. (2012). researchgate.netnih.gov

Exposure Modeling and Risk Characterization for Human Populations

Quantitative Exposure Models

To estimate human exposure to DINP beyond direct biomonitoring, quantitative exposure models are utilized. These models integrate information on DINP concentrations in various environmental media (e.g., air, dust, food) and consumer products with human activity patterns to predict intake levels.

One of the key types of models used for DINP is the Physiologically Based Pharmacokinetic (PBPK) model . tandfonline.comtandfonline.comnih.govresearchgate.net PBPK models are mathematical representations of the physiological processes that govern the absorption, distribution, metabolism, and excretion of chemicals in the body. wikipedia.org For DINP, PBPK models have been developed for both rats and humans, including for sensitive populations like pregnant women. tandfonline.comtandfonline.comnih.govresearchgate.net These models can simulate the time course of DINP and its metabolites in various tissues and can be used to extrapolate from high-dose animal studies to low-dose human exposures. tandfonline.comtandfonline.comnih.govresearchgate.net They are also valuable for "reverse dosimetry," which estimates external exposure levels based on measured biomonitoring data. researchgate.net

Risk Characterization Methodologies for DINP Exposure

Risk characterization for DINP involves integrating hazard identification and dose-response assessment with exposure assessment to estimate the likelihood of adverse health effects in human populations. A common approach is the Margin of Exposure (MOE) methodology. industrialchemicals.gov.au The MOE is calculated by dividing a No-Observed-Adverse-Effect Level (NOAEL) or a Benchmark Dose (BMD) derived from toxicological studies by the estimated human exposure. europa.euindustrialchemicals.gov.au A sufficiently large MOE provides confidence that the exposed population is not at appreciable risk.

Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the Consumer Product Safety Commission (CPSC) have conducted risk assessments for DINP. epa.govlawbc.comnih.gov These assessments consider various exposure scenarios, including oral exposure for children from mouthing toys and occupational exposures. epa.govindustrialchemicals.gov.aulawbc.comnih.gov For example, a CPSC risk assessment concluded that oral exposure to DINP from mouthing soft plastic toys is not likely to present a health hazard to children based on estimated exposure levels and the established acceptable daily intake. nih.gov The EPA's risk evaluation under the Toxic Substances Control Act (TSCA) has identified unreasonable risks to the health of workers under specific conditions of use without protection, such as the spray application of adhesives and paints containing DINP. epa.govlawbc.com

Toxicological Assessment and Mechanistic Research of Diisononyl Phthalate

Developmental Toxicity of DINP

The developmental toxicity of Diisononyl phthalate (B1215562) (DINP) encompasses a range of effects on the growing fetus and neonate. Research has focused on its impact on physical structures, growth patterns, and the lasting consequences of exposure during critical prenatal periods.

Studies in Sprague-Dawley rats have investigated the potential for DINP to cause structural abnormalities. In one such study, pregnant rats were administered DINP by gavage. While no major teratogenic effects were noted, a statistically significant increase in the frequency of skeletal variations was observed at a maternally toxic dose. Specifically, an increased incidence of seventh cervical and rudimentary lumbar ribs was documented. auburn.edunih.gov Skeletal and visceral variations were noted in rats at maternally toxic doses, but not at doses that did not cause maternal toxicity. researchgate.net

Table 1: Skeletal Variations Observed in Rat Fetuses Exposed to DINP

Skeletal VariationObservationStudy Reference
Seventh Cervical RibsIncreased frequency at maternally toxic exposure levels. auburn.edunih.gov
Rudimentary Lumbar RibsIncreased frequency at maternally toxic exposure levels. auburn.edunih.gov

The impact of DINP on body weight and growth has been examined in several rodent studies, with findings indicating effects on both maternal and offspring weights. In a two-generation reproduction study, obvious toxic effects, including reduced maternal and offspring body weight, were observed. nih.gov Another study reported that maternal weight gain and food consumption were significantly reduced during the exposure period at high doses. auburn.edunih.gov

Offspring body weight is a sensitive index of developmental toxicity. Dose-related decreases in mean offspring body weight were observed during the postnatal period (Postnatal Days 0-21). Statistically significant lower mean body weights were recorded in high-dose males and females. cpsc.gov Conversely, a study on mice with perinatal exposure to DINP alone found increased body weights in both female and male offspring at postnatal day 21. cambridge.org

Table 2: Effects of DINP Exposure on Body Weight in Rodent Offspring

Study TypeSpeciesEffect on Offspring Body WeightStudy Reference
Two-generation reproduction studyRatReduced offspring body weight. nih.gov
Developmental toxicity studyRatDose-related decreases in mean body weight during the postnatal period. cpsc.gov
Perinatal exposure studyMouseIncreased body weights at postnatal day 21. cambridge.org

Prenatal exposure to DINP has been associated with long-term adverse effects on reproductive health and development that manifest later in life. Studies in mice have shown that DINP exposure during early adulthood can lead to late-life negative consequences, including alterations in ovarian follicle populations, hormone levels, and estrous cyclicity. nih.gov Furthermore, these exposures were linked to decreased fertility and an increase in pregnancy loss. nih.gov

In humans, there is evidence that prenatal phthalate exposure may impair reproductive development in early adolescence and have lasting effects on child development. nih.gov For instance, one study found that maternal serum concentrations of a DINP metabolite during gestation were associated with higher levels of follicle-stimulating hormone (FSH) in their sons at young adulthood. nih.govCurrent time information in Melbourne, AU.

Reproductive Toxicology of DINP

The reproductive system, particularly during its developmental stages, is a key target for the toxic effects of DINP. Research has highlighted its disruptive impact, especially on the male reproductive system, through mechanisms involving hormonal pathways.

A substantial body of evidence from animal studies indicates that DINP exposure has disruptive effects on male reproduction and fertility. nih.govCurrent time information in Melbourne, AU. Prenatal exposure in rodents has been shown to lead to an increased incidence of reproductive tract malformations, including cryptorchidism (undescended testes) and hypospadias. nih.govCurrent time information in Melbourne, AU.

Other observed effects include reduced testicular volume and diverse malformations such as epididymal agenesis. nih.govCurrent time information in Melbourne, AU. Studies have also reported reduced testis weight before puberty and degeneration of meiotic spermatocytes and Sertoli cells in the adult testis following perinatal exposure. nih.gov

The adverse effects of DINP on the male reproductive system are primarily attributed to its anti-androgenic activity. nih.govCurrent time information in Melbourne, AU. This means it interferes with the action of androgens, the male sex hormones, which are crucial for the development and function of the male reproductive tract.

The primary mechanism appears to be the suppression of testosterone (B1683101) synthesis rather than a direct blocking of androgen receptors. wikipedia.org Research has consistently shown an inverse relationship between DINP exposure levels and testosterone concentrations in the testes. nih.gov Studies have demonstrated that DINP can reduce fetal testicular testosterone production in a dose-dependent manner. nih.govCurrent time information in Melbourne, AU. This reduction in testosterone is linked to decreased expression of key steroidogenic enzymes, such as StAR (Steroidogenic Acute Regulatory Protein) and Cyp11a. nih.gov In vitro assays have also confirmed that DINP possesses significant androgen inhibitory properties. nih.gov Phthalates, in general, can disrupt the hormonal balance between estradiol and testosterone. nih.govnih.gov

Table 3: Summary of DINP's Anti-androgenic Effects and Mechanisms

Effect/MechanismKey FindingsStudy Reference
Testosterone LevelsInverse association between DINP exposure and testis testosterone concentrations; dose-dependent reduction in fetal testicular testosterone. nih.govCurrent time information in Melbourne, AU.
SteroidogenesisReduced expression of steroidogenic enzymes, including StAR and Cyp11a. nih.gov
Androgen Receptor InteractionEffects are primarily due to lowered testosterone levels rather than direct action on the androgen receptor. wikipedia.org
In Vitro ActivityDemonstrated significant androgen inhibitory properties in a yeast-based assay. nih.gov

Male Reproductive System Effects

Testicular Morphology and Function Alterations

Exposure to Diisononyl phthalate (DINP) has been linked to various alterations in testicular morphology and function in animal studies. Research indicates that in utero exposure can lead to diverse malformations, including testicular malformations and epididymal agenesis in rat offspring nih.gov. High levels of DINP exposure in maternal rats resulted in reduced testis weight in male offspring before puberty and degeneration of meiotic spermatocytes and Sertoli cells in adulthood nih.gov.

Further investigations into the morphological changes have revealed that prenatal DINP exposure can cause a dose-dependent increase in Leydig cell aggregation and the presence of multinucleated gonocytes nih.gov. An increase in Leydig cell size has also been observed nih.gov. Histological examinations have confirmed metabolic abnormalities within the testes following DINP exposure researchgate.net. Studies suggest that DINP impairs testicular energy transduction enzymes, which are crucial for processes like spermatogenesis and steroidogenesis, indicating a reduced energy supply for essential testicular functions researchgate.net. In fish, exposure to DINP has been associated with an abnormal distribution of cell types within the testis nih.gov. While some animal studies have established that certain phthalates act as endocrine disruptors affecting Leydig cell development, research on DINP specifically continues to evolve nih.gov.

Summary of Research Findings on DINP and Testicular Morphology/Function

FindingObservation DetailsModel System
Testicular MalformationsGeneral testicular malformations and epididymal agenesis observed in offspring.Rats (in utero exposure) nih.gov
Reduced Testis WeightObserved before puberty but not in adulthood.Rats (maternal exposure) nih.gov
Cellular DegenerationDegeneration of meiotic spermatocytes and Sertoli cells in the testis in adulthood.Rats (maternal exposure) nih.gov
Leydig Cell AlterationsDose-dependent increase in Leydig cell aggregation and size.Rats (in utero exposure) nih.gov
Multinucleated GonocytesObserved in a dose-dependent manner in fetal testes.Rats (in utero exposure) nih.govmdpi.com
Impaired Energy MetabolismInhibition of glycolytic and tricarboxylic acid cycle enzymes and respiratory chain complexes in the testes.Rats researchgate.net
Abnormal Cell DistributionAbnormal distribution of cell types within the testis, with spermatogonia being the predominant type.Fish nih.gov
Spermatogenesis and Sperm Quality

This compound (DINP) exposure has been shown to affect spermatogenesis and sperm quality. Studies in animal models have demonstrated negative impacts on key indicators of male fertility. For instance, research on fish revealed that DINP exposure led to a decrease in sperm motility, which is a critical factor for successful fertilization nih.gov. The same study also observed an abnormal distribution of cell types within the testis, where spermatogonia appeared as the predominant type, suggesting a disruption in the normal process of sperm development nih.gov.

In rats, postnatal exposure to other phthalates has been shown to induce necrosis of seminiferous cords and an absence of spermatogenesis mdpi.com. While direct evidence for DINP causing these specific effects is still being investigated, the broader class of phthalates is known to interfere with testicular function, leading to impaired spermatogenesis mdpi.com. Epidemiological studies have explored the association between phthalate exposure and semen quality in humans, with some studies suggesting an inverse relationship nih.govnih.gov. However, findings can be inconsistent across different populations and specific phthalates nih.govnih.gov. Some research has indicated that exposure to certain phthalates is associated with reduced sperm concentration and motility researchgate.net.

Summary of Research Findings on DINP and Spermatogenesis/Sperm Quality

FindingObservation DetailsModel System
Decreased Sperm MotilitySperm motility was decreased following a 21-day exposure period.Fish nih.gov
Abnormal SpermatogenesisAbnormal distribution of cell types within the testis, with a predominance of spermatogonia.Fish nih.gov
Impaired Testicular FunctionGeneral findings indicate that phthalate exposure can disrupt testicular function, leading to disorders in male reproduction.General mdpi.com
Anogenital Distance (AGD) Modulation

The anogenital distance (AGD), the distance from the anus to the genitals, is considered a sensitive marker of androgen action during fetal development. Animal studies have shown that prenatal exposure to anti-androgenic substances, including some phthalates, can lead to a shorter AGD in males nih.govnih.gov.

Research on this compound (DINP) has yielded somewhat varied results. Some rodent studies reported that prenatal exposure to DINP did not cause any changes in the AGD of male offspring nih.gov. However, other animal data suggest that DINP may possess anti-androgenic properties similar to other phthalates known to shorten male AGD nih.govresearchgate.netresearchgate.net.

In humans, concerns have been raised as DINP is increasingly used as a replacement for other phthalates nih.govresearchgate.net. A study on Swedish boys found that prenatal exposure to DINP metabolites was associated with a shorter anoscrotal distance (a measure of AGD) at 21 months of age researchgate.netsciencedaily.com. This was the first human study to report such an association with DINP, raising questions about its safety as a substitute chemical sciencedaily.com. The reduction in AGD, although small, is considered significant because a shorter male AGD has been linked to genital birth defects and impaired reproductive function in adults researchgate.netsciencedaily.com.

Summary of Research Findings on DINP and Anogenital Distance (AGD)

FindingObservation DetailsModel/Study Population
No Change in AGDSome studies reported no changes in the AGD of male offspring after prenatal exposure.Mice nih.gov
Shortened AGDAnimal data suggests DINP may have anti-androgenic properties similar to DEHP, which is known to shorten AGD.Rodents nih.govnih.govresearchgate.net
Association with Shorter AGD in HumansFirst-trimester urinary concentrations of DiNP metabolites were associated with a shorter anoscrotal distance (AGDas).Swedish boys (at 21 months) researchgate.netsciencedaily.com

Female Reproductive System Effects

Studies in female animals suggest that exposure to this compound (DINP) can induce negative effects on the reproductive system, impacting ovarian function and fertility nih.govillinois.edunih.gov. Phthalates are known to target the ovaries at various stages of life, potentially leading to issues such as anovulation and infertility mdpi.com. Animal studies have demonstrated that phthalate exposure can alter circulating hormone concentrations, which may adversely affect reproductive physiology nih.gov. Short-term exposure to DINP in adult female mice has been shown to have long-term consequences, disrupting estrous cyclicity, increasing pregnancy loss, and decreasing fertility mdpi.comnews-medical.net.

Ovarian Function and Fertility Impacts

Specifically, long-term exposure to DINP has been found to alter follicle dynamics, leading to an increase in the percentage of primordial follicles and a decrease in the percentages of preantral and antral follicles in mice nih.govresearchgate.net. Antral follicles are critical for the synthesis of sex steroid hormones, and disruptions in their development can have significant impacts on reproductive health nih.govbohrium.com. The interference of phthalates with ovarian function by targeting both folliculogenesis (the maturation of ovarian follicles) and steroidogenesis (the production of steroid hormones) is a key mechanism behind these reproductive toxicities mdpi.com.

Summary of Research Findings on DINP and Ovarian Function/Fertility

FindingObservation DetailsModel System
Disrupted Estrous CyclicityObserved after short-term exposure.Mice mdpi.comnih.gov
Decreased FertilityFemale mice had difficulty achieving pregnancy after a 10-day exposure.Mice mdpi.comnews-medical.netnih.govillinois.edu
Increased Pregnancy LossObserved in studies evaluating female reproductive parameters.Mice mdpi.comnih.gov
Altered Follicle PopulationsLong-term exposure increased primordial follicles and decreased preantral and antral follicles. Short-term exposure also altered follicle populations at later time points.Mice mdpi.comnih.govnih.gov
Uterine Effects

The direct effects of this compound (DINP) on the uterus are a subject of ongoing research, with some studies noting that the topic remains controversial nih.govillinois.edunih.gov. However, emerging evidence suggests that DINP can impact uterine function, which is a critical component of female fertility nih.gov.

Research in mice has shown that exposure to DINP during early pregnancy can disrupt key processes for a successful pregnancy. One study found that exposure to an environmentally relevant dose of DINP during the first week of gestation led to fetal loss later in the pregnancy reddit.comnih.gov. The underlying mechanisms identified were related to uterine changes at the site of embryo implantation. Specifically, DINP-exposed uteri showed impaired differentiation of stromal cells into decidual cells and an underdeveloped network of blood vessels (angiogenesis) in the decidual bed reddit.comnih.gov. This impaired uterine environment was linked to defects in placental development, which ultimately caused the fetal loss nih.govreddit.comnih.gov. Another study noted that short-term exposure to DEHP, a related phthalate, significantly reduced uterine weight, highlighting the potential for these compounds to affect uterine morphology illinois.edu.

Estradiol Level Alterations

The impact of this compound (DINP) on estradiol levels appears to be complex, with different studies reporting varied outcomes. In studies with adult female mice, subacute exposure to DINP has been shown to significantly decrease estradiol levels in both the colon and serum nih.govnih.gov. This reduction in estradiol was observed immediately after the dosing period nih.gov. The decrease in estradiol may, in turn, affect the regulation of other hormones, such as follicle-stimulating hormone (FSH), as some treatment groups with reduced estradiol also tended to have increased FSH levels nih.gov.

Conversely, another study investigating a range of DINP doses in female mice found that one specific dose significantly increased circulating estradiol levels compared to the control group, while other doses did not cause a significant alteration nih.gov. This suggests the possibility of a non-monotonic dose-response relationship.

In a different biological model, a study on freshwater fish reported that chronic exposure to DINP caused a significant reduction in estradiol levels in female fish after 14 days of treatment sciensage.info. This decrease was linked to a reduction in the growth of antral follicles and fecundity, ultimately leading to infertility sciensage.info. The reduction in estradiol was hypothesized to be a direct consequence of DINP's effect on the ovary's ability to produce the hormone, potentially influenced by altered levels of FSH and luteinizing hormone (LH) sciensage.info. Some in vitro studies have also suggested that DINP can exhibit enhanced-estrogenic activity mdpi.com.

Summary of Research Findings on DINP and Estradiol Levels

FindingObservation DetailsModel System
Decreased EstradiolSignificantly decreased levels in sera and distal colon immediately post-dosing.Mice nih.govnih.gov
Increased EstradiolA specific dose significantly increased estradiol levels in sera.Mice nih.gov
Decreased EstradiolSignificant reduction observed in female fish after 14 days of exposure.Freshwater Fish sciensage.info
Enhanced-Estrogenic ActivityDINP significantly increased the green fluorescence intensity induced by E2 in a transgenic model.Medaka (in vivo) mdpi.com
No Significant ChangeExposure did not cause significant changes in the level of estradiol in male fish.Freshwater Fish sciensage.info

Multi-Generational Reproductive Toxicity Studies

Multi-generational reproductive toxicity studies are crucial for assessing the potential effects of chemical substances on reproductive health across successive generations. In the case of this compound (DINP), one- and two-generation studies in rats have been conducted to evaluate its impact on fertility and development.

In a key two-generation reproductive toxicity study, CRL:CD(SD)BR rats were administered DINP through their diet. The study design included different dietary levels of DINP for the parental (P1) and first filial (F1) generations. While adult survival was not affected at any dose level in either a one-generation or two-generation study, a significant reduction in weight gain was observed at a 1% dietary level. Furthermore, elevated liver and kidney weights were noted at certain dosage levels, which is consistent with peroxisomal proliferation. nih.gov

The classic reproductive parameters, including mating, male and female fertility, fecundity, gestational index, and the length of gestation, showed no changes in either the one- or two-generation studies. nih.gov Specifically, in the two-generation study, no testicular effects were observed in the P1 males or the F1 offspring who were exposed in utero, through lactation, and continuously until sacrifice. nih.gov The No Observed Adverse Effect Level (NOAEL) for testicular effects was determined to be 470 mg/kg/day. nih.gov

Another review of multi-generational studies highlighted that in the parental generation (P1) fed with diets containing up to 1.5% DINP, obvious toxic effects were observed at the 1% and 1.5% levels, including reduced maternal and offspring body weight, as well as reduced offspring survival. nih.gov Consequently, the F1 generation was administered a reduced ratio of DINP. nih.gov Studies on female animals suggest that exposure to DINP may have negative effects on ovarian function and fertility. nih.gov

Study TypeSpeciesKey FindingsNOAEL
One-Generation Reproductive ToxicityRatNo changes in classic reproductive parameters. No testicular effects in parental animals.~1000 mg/kg/day
Two-Generation Reproductive ToxicityRatNo changes in classic reproductive parameters. No testicular effects in P1 or F1 males. Reduced offspring survival and body weight at high doses.470 mg/kg/day (testicular effects)

Endocrine Disrupting Potential of DINP

The endocrine-disrupting potential of DINP has been a subject of significant research, focusing on its interaction with various hormonal pathways.

Investigations into the effects of DINP on estrogen, androgen, thyroid, and steroidogenesis (EATS) pathways have utilized a variety of in vitro and in vivo models. A comprehensive weight of evidence assessment, following the European Chemicals Agency (ECHA) and European Food Safety Authority (EFSA) Endocrine Disruptor Guidance, evaluated toxicological data related to these pathways. researchgate.net

For the estrogen (E) pathway, the assessment concluded that DINP did not cause disruption, based on the lack of apical outcomes. researchgate.net In studies using an E-Screen assay with MCF-7 cells, DINP did not show estrogenic or antiestrogenic activity. nih.govnih.gov Similarly, in an androgen receptor (AR) transactivation assay with MDA-kb2 cells, no androgenic or antiandrogenic activity was observed for DINP. nih.govnih.gov

Regarding the androgen (A) and steroidogenesis (S) pathways, there was limited evidence to support adverse apical outcomes. researchgate.net However, some in vitro studies have shown that DINP can disrupt steroidogenesis. In the H295R assay, DINP was found to disrupt steroidogenesis, primarily by inducing an increase in estradiol synthesis. nih.govnih.govresearchgate.net

With respect to the thyroid (T) pathway, the weight of evidence assessment identified a data gap, as there were no studies evaluating thyroid hormone levels in vivo. This prevented a conclusive determination for the T-pathway. researchgate.net

Computational studies have also explored the interaction of DINP with sex hormone-binding globulin (SHBG), a plasma carrier protein for androgens and estrogens. plos.org These in silico analyses suggest that long-chain phthalates like DINP may have a more negative binding affinity for SHBG compared to short-chain phthalates, indicating a potential for disrupting endocrine homeostasis. plos.org

In the context of DINP, a weight of evidence assessment was conducted in accordance with the ECHA/EFSA Endocrine Disruptor Guidance. researchgate.net This assessment systematically reviewed data from numerous studies to evaluate the potential for DINP and its metabolites to disrupt the estrogen, androgen, thyroid, or steroidogenesis pathways. researchgate.net The evaluation considered the strength, consistency, and biological plausibility of the findings.

Comparative studies of DINP with other phthalates and endocrine disruptors provide valuable context for understanding its relative potential for endocrine activity.

In vitro studies comparing DINP with Di(2-ethylhexyl) phthalate (DEHP) and alternative plasticizers have shown some differences in their endocrine activity profiles. nih.govnih.gov While DEHP exhibited moderate estrogenic activity in the E-Screen assay, DINP did not. nih.govnih.gov Neither DINP nor DEHP showed androgenic or antiandrogenic activity in the MDA-kb2 cell assay. nih.govnih.gov However, both DINP and DEHP, along with some alternative plasticizers like DEHT, DINCH, and TOTM, were found to disrupt steroidogenesis in the H295R assay, mainly by increasing estradiol synthesis. nih.govnih.govresearchgate.net

In contrast to low molecular weight phthalates like Di-n-butyl phthalate (DNBP), which is considered a reproductive toxicant with an endocrine-mediated mode of action, DINP does not appear to cause adverse effects on the male reproductive tract in intact organisms. cpsc.gov DNBP has been shown to cause malformations of the phallus, testis, or epididymis in rats, whereas DINP did not produce such effects. cpsc.gov

Furthermore, in a study using an estrogen-responsive transgenic medaka model, DINP, along with DBP and DEHP, exhibited enhanced-estrogenic activity, while other phthalates like DIDP and DNOP did not show such activity. mdpi.com

CompoundEstrogenic Activity (E-Screen)Androgenic/Antiandrogenic Activity (MDA-kb2)Steroidogenesis Disruption (H295R)
DINP NoneNoneYes (Increased estradiol)
DEHP ModerateNoneYes (Increased estradiol)
DNBP Not specified in these studiesNot specified in these studiesNot specified in these studies

Mechanistic Studies of DINP Toxicity

Mechanistic studies aim to elucidate the molecular and cellular pathways through which a substance exerts its toxic effects. For DINP, research has begun to explore these underlying mechanisms.

Research into the molecular mechanisms of DINP toxicity has identified several potential pathways and cellular responses. Studies in mice have shown that exposure to DINP during early pregnancy can disrupt decidual angiogenesis and placental development. illinois.edu This is associated with impaired formation of blood vessels in both the maternal tissue and the placenta, leading to smaller litter sizes and shorter gestation periods. illinois.edu

At the cellular level, DINP has been shown to affect immune cells. In a study using a mouse model of atopic dermatitis, DINP was found to aggravate skin lesions. scienceopen.com The proposed mechanism involves the activation of dendritic cells, evidenced by enhanced expression of cell surface activation markers and increased production of chemokines. scienceopen.com DINP also appeared to directly or indirectly activate other immune cells, leading to enhanced interleukin-4 production. scienceopen.com

The interaction of phthalates with nuclear receptors is a key area of mechanistic investigation. While the primary focus has often been on estrogen and androgen receptors, other receptors like peroxisome proliferator-activated receptors (PPARs) are also considered potential targets. nih.govbiorxiv.org Some studies suggest that phthalate monoesters may act through endogenous PPAR signaling in granulosa cells. biorxiv.org

Furthermore, the endocannabinoid system has been identified as a target for DINP. Exposure to environmentally relevant concentrations of DINP has been shown to disrupt this system in zebrafish, affecting reproduction in a sex-specific manner. wikipedia.org

While network toxicology and molecular docking studies have been employed to investigate the mechanisms of other phthalates like DEHP in relation to conditions such as breast cancer, similar comprehensive analyses for DINP are less prevalent in the reviewed literature. nih.gov These approaches could provide further insights into the specific molecular targets and pathways affected by DINP.

Species-Specific Toxicological Responses and Human Relevance

The toxicological responses to DINP exhibit significant species specificity, which is crucial for assessing its relevance to human health. redox.comnih.gov Two of the most prominent mechanisms of DINP-induced tumorigenesis in rodents—peroxisome proliferation in the liver and α2u-globulin nephropathy in the kidneys of male rats—are considered to have limited or no relevance to humans. redox.comnih.govindustrialchemicals.gov.au

The α2u-globulin-mediated kidney tumors are specific to male rats because the protein responsible is not produced by humans or other animal species in a comparable manner. nih.govepa.gov Therefore, this endpoint is not used for human risk assessment. nih.govepa.gov Similarly, while DINP is a peroxisome proliferator in rodents, humans are known to be significantly less responsive to this class of compounds. redox.com The liver and kidney effects observed in rodents following repeated DINP exposure were not replicated in studies on primates. industrialchemicals.gov.au While some animal studies have indicated potential reproductive and developmental toxicity, available human data have not provided sufficient evidence for a causal relationship between DINP exposure and adverse health effects in humans. redox.com Therefore, carcinogenic findings in rodents are often regarded as toxicological effects with limited applicability to human risk assessment. industrialchemicals.gov.au

In Vitro and In Silico Approaches in Mechanistic Research

In vitro (cell-based) and in silico (computer-based) methods are increasingly used to investigate the mechanisms of DINP toxicity without the use of whole animals. These approaches allow for the study of specific cellular pathways and molecular interactions. bohrium.comresearchgate.net

In vitro studies using cultured cells, such as human endothelial cells or hepatocytes, have been employed to assess DINP's effects on cytotoxicity, genotoxicity, and cellular responses like oxidative stress. tandfonline.comresearchgate.netepa.gov For example, research on human endothelial cells has explored the impact of DINP on ROS production and the transcriptional regulation of antioxidant genes. tandfonline.com Studies on granulosa cells have been used to investigate how phthalates interfere with PPAR signaling and steroid hormone production. biorxiv.org

In silico approaches, such as molecular docking, are used to predict the binding affinity of chemicals to biological receptors. bohrium.com This method has been used to explore the interaction of phthalates with nuclear receptors like the estrogen receptor (ER) and PPARs. biorxiv.orgbohrium.com Such studies can help to characterize a compound's potential as an endocrine disruptor by simulating its binding to the agonist or antagonist conformations of a receptor, providing insights that can be confirmed with in vitro assays like reporter gene experiments. bohrium.com These alternative methods are valuable for screening and for elucidating species-specific differences at the molecular level. epa.gov

Summary of Mechanistic Research Approaches for DINP
ApproachModel/SystemEndpoint/Target InvestigatedKey FindingReference
In VivoRats, MiceCarcinogenicity, Organ ToxicityIdentified rodent-specific mechanisms (peroxisome proliferation, α2u-globulin accumulation). nih.govnih.gov
In VitroHuman Endothelial Cells (EA.hy926)Oxidative Stress, Gene ExpressionDINP increases ROS and down-regulates antioxidant genes. tandfonline.com
In VitroMouse Granulosa CellsPPAR Signaling, MetabolismPhthalates interfere with PPAR signaling. biorxiv.org
In VitroMCF-7/HepG2 CellsEstrogen Receptor ActivityUsed to test for ER agonistic/antagonistic activity. bohrium.com
In SilicoMolecular DockingReceptor Binding (e.g., ER, PPARs)Predicts binding affinity and potential for endocrine disruption. biorxiv.orgbohrium.com

Immunological Effects and Allergic Responses

This compound (DINP) has been shown to possess adjuvant properties that can enhance immunoglobulin (Ig) production and exacerbate allergic reactions. nih.gov Research indicates that DINP exposure can aggravate atopic dermatitis (AD)-like skin lesions. nih.govnih.gov This aggravation is associated with several immunological markers, including eosinophilic inflammation and mast cell degranulation. nih.govepa.gov

Studies have demonstrated that oral exposure to DINP can lead to an increase in total serum immunoglobulin E (IgE) and Th2 cytokines, such as Interleukin-4 (IL-4). nih.gov Mechanistically, DINP may promote these allergic responses through the activation of the nuclear factor-kappa B (NF-κB) pathway, which is linked to oxidative stress. nih.govbohrium.com The expression of thymic stromal lymphopoietin (TSLP), a key cytokine in allergic inflammation, is also enhanced by DINP exposure. nih.govnih.gov

In vitro studies have further elucidated the cellular mechanisms of DINP's immunological effects. DINP has been found to enhance the expression of cell surface activation markers on bone marrow-derived dendritic cells (BMDCs). nih.gov It also increases the production of T-helper 2 (Th2)-attracting chemokines, such as thymus- and activation-regulated chemokine (TARC/CCL17) and macrophage-derived chemokine (MDC/CCL22), by these cells. nih.gov Furthermore, DINP can enhance the proliferation of splenocytes stimulated by allergens. nih.gov In the context of allergic contact dermatitis, DINP activates epidermal Langerhans cells, promoting their migration and inducing dendritic cell differentiation and Th17 responses. epa.gov

Table 1: Summary of Immunological and Allergic Effects of this compound (DINP)

Effect Category Specific Finding Affected Cells/Molecules
Allergic Response Aggravation of atopic dermatitis-like skin lesions Skin tissue
Increased skin edema and mast cell numbers Mast cells
Eosinophilic inflammation Eosinophils
Humoral Immunity Adjuvant effect on immunoglobulin production B-cells
Increased total serum Immunoglobulin E (IgE) B-cells
Cellular Immunity Enhanced allergen-stimulated splenocyte proliferation Splenocytes
Enhanced expression of activation markers Bone marrow-derived dendritic cells (BMDCs)
Promoted dendritic cell differentiation Langerhans cells, Dendritic cells
Induced Th17 responses T-helper 17 cells
Cytokines/Chemokines Enhanced Interleukin-4 (IL-4) production T-helper 2 cells
Increased TSLP expression Epithelial cells
Increased TARC/CCL17 and MDC/CCL22 production Bone marrow-derived dendritic cells (BMDCs)
Signaling Pathway Activation of Nuclear Factor-kappa B (NF-κB) Various immune cells

Gastrointestinal Tract Effects

The gastrointestinal tract is a primary site of interaction with DINP, as exposure often occurs through ingestion. nih.govnih.gov Research indicates that subacute exposure to DINP can alter the morphology and physiology of the colon. nih.govepa.gov

Studies in animal models have shown that DINP exposure leads to significant histological damage in the colon. nih.govnih.gov These morphological changes are characterized by inflammation and tissue damage resulting from the infiltration of immune cells. sciencedaily.com

Specific histopathological findings in the colon include:

Cellular Infiltration: An influx of leukocytes into the colon tissue has been observed. nih.gov

Structural Abnormalities: Damage includes aberrant colon walls and crypts. nih.gov

Epithelial Damage: Sloughing of enterocytes (intestinal absorptive cells) has been reported. nih.gov

Edema: Swelling due to excess fluid accumulation in the tissue is a noted effect. nih.gov

Loss of Folds: Normal intestinal folds can be diminished or absent following exposure. sciencedaily.com

Muscle Layer Alterations: The muscle layers of the colon have been observed to be abnormal and of varying thickness. sciencedaily.com

Table 2: Histopathological Changes in the Colon Induced by this compound (DINP)

Histopathological Finding Description
Cellular Infiltration Increased presence of immune cells within the colon tissue.
Aberrant Colon Walls Irregularities and structural damage to the walls of the colon.
Edema Swelling of the colon tissue due to fluid accumulation.
Enterocyte Sloughing Shedding of the epithelial cells lining the intestine.
Loss of Intestinal Folds Reduction or absence of the normal folded structure of the colon lining.
Abnormal Muscle Layers Irregular thickness and structure of the colonic muscle layers.

DINP exposure significantly modulates the immune environment within the colon. nih.govresearchgate.net Studies have reported alterations in key immune signaling molecules. For instance, DINP has been shown to decrease the levels of soluble intercellular adhesion molecule-1 (sICAM-1) while increasing the expression of tumor necrosis factor (Tnf). nih.govepa.govresearchgate.net

The compound also appears to stimulate protective immune mechanisms within the gut epithelium. nih.gov Research suggests DINP exposure increases the differentiation of goblet cells, which leads to greater production of mucins like MUC2. nih.govoup.com This may enhance the mucosal barrier to prevent further injury. nih.gov Additionally, an increased expression of the Paneth cell marker, Lysozyme 1 (Lyz1), has been observed, suggesting a potential role for these antimicrobial peptide-secreting cells in the response to DINP. nih.govoup.com These changes in the intestinal epithelium can impact the secretion of cytokines and other antimicrobial factors, thereby influencing DINP-induced immune responses. nih.gov

Epidemiological and Public Health Research on Diisononyl Phthalate

Observational Studies on Human Health Outcomes

Epidemiological research has explored the associations between DINP exposure and various health endpoints. These studies often rely on measuring DINP metabolites in urine as a biomarker of exposure.

Birth cohort studies, which follow pregnant women and their children over time, provide valuable insights into the potential developmental effects of prenatal DINP exposure. Several studies have suggested associations between maternal DINP levels during pregnancy and certain health outcomes in their children.

For instance, some research has indicated a potential link between prenatal DINP exposure and neurobehavioral outcomes. A 2021 study reported that higher prenatal exposure to DINP was associated with poorer physical reasoning in 4.5-month-old male infants. nih.gov Another study found that prenatal exposure to anti-androgenic phthalates, including DINP, was linked to slower information processing in 7.5-month-old males. nih.gov

In terms of physical growth, a 20-year birth cohort study observed that prenatal exposure to certain phthalate (B1215562) metabolites, including those of DINP, was associated with later age at menarche. mdpi.com However, the evidence regarding infant size at birth is inconsistent. nih.gov While some studies have suggested a potential for phthalates to influence growth trajectories, more research is needed to establish a definitive link with DINP specifically. mdpi.com

Study/CohortPopulationExposure AssessmentKey Findings Related to DINP
Merced-Nieves et al. (2021)Pregnant women and their infantsMaternal urinary DINP metabolitesAssociated with poorer physical reasoning in 4.5-month-old male infants. nih.gov
Dzwilewski et al. (2021)Pregnant women and their infantsMaternal urinary anti-androgenic phthalate metabolites (including DINP)Linked to slower information processing in 7.5-month-old male infants. nih.gov
Raine Study20-year birth cohortMaternal serum phthalate metabolitesHigher prenatal ∑DiNPmetab associated with later age at menarche. mdpi.com

Occupational cohort studies focus on workers who may have higher levels of exposure to specific chemicals compared to the general population. Research on workers in industries that use DINP, such as in the manufacturing of polyvinyl chloride (PVC) products, has provided data on exposure levels, but less so on specific long-term health outcomes.

Studies have consistently shown that workers in PVC processing plants have significantly higher urinary concentrations of DINP metabolites compared to the general population. nih.govresearchgate.net For example, a study of PVC film manufacturing workers found that those directly involved in tasks using DINP had geometric mean end-shift concentrations of a key DINP metabolite that were substantially higher than those of workers with no direct task exposure. nih.gov

While these studies are crucial for characterizing occupational exposure, there is a notable lack of research focusing on the long-term health effects within these cohorts. Most studies have focused on biomonitoring of exposure levels rather than investigating associations with chronic diseases or other health endpoints. nih.govresearchgate.netnih.gov

IndustryExposure AssessmentKey Findings Related to DINP Exposure
PVC Film ManufacturingUrinary mono(carboxy-isooctyl) phthalate (MCiOP)Workers on tasks using DINP had the highest geometric mean end-shift MCiOP concentrations (25.2 μg/g). nih.gov
PVC CompoundingUrinary mono(carboxy-isooctyl) phthalate (MCiOP)Geometric mean end-shift MCiOP concentration was 4.80 μg/g. nih.gov
Plastics Industry (Finland)Urinary DINP metabolitesLow-level occupational exposure was observed, with one extruder operator having levels exceeding the general population background. nih.gov

The potential impact of DINP on reproductive health has been a focus of epidemiological research, with some studies suggesting possible associations.

In a longitudinal cohort study, prenatal exposure to DINP during the second trimester was inversely associated with testosterone (B1683101) levels in maternal hair samples, which reflect cumulative exposure over several weeks to months. acs.org Animal studies have also indicated that DINP exposure can lead to reproductive consequences, such as altered estrous cyclicity and a reduced gestational index in mice. nih.gov However, human data on these specific endpoints are more limited.

The endocrine-disrupting potential of phthalates has led to investigations into their effects on thyroid function. However, human epidemiological evidence specifically linking DINP exposure to altered thyroid hormone levels is limited and findings have been inconsistent.

One study of pregnant women found no significant association between the molar sum of three DINP metabolites in maternal urine and thyroid function parameters, including total triiodothyronine (TT3), total thyroxine (TT4), and thyroid-stimulating hormone (TSH). epa.gov More research is needed to clarify the potential relationship between DINP exposure and thyroid health in different populations and life stages. nih.gov

Several epidemiological studies have explored a possible connection between exposure to phthalates, including DINP, and the development of allergic diseases such as asthma and eczema. nih.gov A study on children in the Hokkaido cohort in Japan investigated the association between phthalate concentrations in house dust and allergic outcomes. epa.gov The findings from these types of studies have been varied, and a clear causal link between DINP exposure and allergic sensitization in humans has not been definitively established.

Limitations and Data Gaps in Epidemiological Research

One of the primary challenges is the difficulty in accurately assessing long-term exposure. nih.govepa.gov DINP, like other phthalates, has a short biological half-life, meaning it is rapidly metabolized and excreted from the body. nih.gov Therefore, a single urine sample only reflects very recent exposure, which may not be representative of an individual's typical or long-term exposure. nih.govnih.gov This temporal variability can lead to exposure misclassification in epidemiological studies. nih.gov

Furthermore, humans are exposed to a mixture of different phthalates and other chemicals simultaneously, making it difficult to isolate the health effects of DINP alone. nih.govnih.gov Confounding by co-exposure to other chemicals is a significant challenge in this field of research. nih.gov

There is also a need for more longitudinal studies that follow individuals over extended periods to better understand the potential long-term health consequences of DINP exposure, particularly from early-life exposure. nih.gov While some birth cohort studies exist, more research is needed to assess a wider range of health outcomes into adolescence and adulthood. mdpi.comnih.gov

Finally, there is a notable lack of epidemiological studies on the carcinogenic potential of DINP in humans. cpsc.gov Current assessments of carcinogenicity are based on animal studies, highlighting a significant data gap in human health research.

Regulatory Science and Policy Analysis of Diisononyl Phthalate

International Regulatory Frameworks and Assessments for DINP

European Union Regulations (e.g., REACH, CLP)

In the European Union, Diisononyl phthalate (B1215562) (DINP) is regulated under both the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) and CLP (Classification, Labelling and Packaging) frameworks.

Under REACH, DINP is a registered substance, with a registered tonnage of ≥ 100,000 to < 1,000,000 tonnes per annum manufactured in or imported to the European Economic Area. europa.eueuropa.eu Annex XVII of the REACH Regulation restricts the use of DINP in toys and childcare articles that can be placed in the mouth by children to a concentration of no more than 0.1% by mass of the plasticized material. ineris.frrs-online.com The European Union has also established a specific migration limit (SML) from food contact materials of 9 mg/kg of food for the sum of DINP and diisodecyl phthalate (DIDP). wikipedia.org

Regarding the CLP regulation, which aligns with the UN's Globally Harmonized System (GHS), the European Chemicals Agency's (ECHA) Risk Assessment Committee (RAC) concluded in March 2018 that DINP does not warrant classification for reproductive toxicity. wikipedia.orgamericanchemistry.complasticisers.orgeuropeanplasticisers.eu This decision came after a thorough evaluation of scientific data, including numerous animal and human studies, and rejected a proposal from Denmark to classify DINP as a reproductive toxicant. americanchemistry.complasticisers.org According to the notifications provided by companies to ECHA in REACH registrations, no hazards have been classified for DINP. europa.eu

United States Regulations (e.g., TSCA, CPSIA)

In the United States, Diisononyl phthalate (DINP) is regulated by the Environmental Protection Agency (EPA) under the Toxic Substances Control Act (TSCA) and by the Consumer Product Safety Commission (CPSC) under the Consumer Product Safety Improvement Act (CPSIA).

Under TSCA, the EPA conducted a manufacturer-requested risk evaluation for DINP. epa.govgovdelivery.com In January 2025, the EPA released its final risk evaluation, concluding that DINP presents an unreasonable risk of injury to human health under specific conditions of use, particularly for workers exposed to high concentrations when spraying products containing DINP. epa.govgovdelivery.comchemradar.comepa.govlawbc.com The evaluation identified developmental toxicity, liver harm, and potential for cancer at higher exposure rates as health concerns. epa.govgovdelivery.comepa.govlawbc.com The EPA is now proceeding with risk management actions to address these identified risks. lawbc.com

The CPSIA, enacted in 2008, established prohibitions on certain phthalates in children's products. wikipedia.orgdeluxe.comcpsc.gov Section 108 of the CPSIA permanently banned three phthalates and instituted an interim ban on others, including DINP, in any amount greater than 0.1 percent in children's toys that can be placed in a child's mouth and in child care articles. wikipedia.orgcpsc.gov In 2017, the CPSC issued a final rule that made the prohibition on DINP permanent and expanded its scope to include all children's toys and child care articles containing more than 0.1% of DINP. cpsc.govcpsc.govqima.comlawbc.com This rule also lifted the interim prohibitions on two other phthalates, DIDP and DNOP. lawbc.comglobalpccs.com

Australian Regulations

In Australia, this compound (DINP) is listed on the Australian Inventory of Chemical Substances (AICS), now managed under the Australian Industrial Chemicals Introduction Scheme (AICIS), which replaced the National Industrial Chemicals Notification and Assessment Scheme (NICNAS). industrialchemicals.gov.aunih.govcirs-reach.comassent.comcirs-group.com Any new industrial chemical must be assessed for health and environmental risks before it can be used. nih.govcirs-reach.comassent.com DINP is identified as a Priority Existing Chemical. nih.gov

The Australian government has assessed the health risks of DINP, particularly in consumer products like toys and child-care articles. industrialchemicals.gov.au A public health risk assessment concluded that the risk to children from exposure to DINP in toys and child-care articles is acceptable based on current risk management measures. industrialchemicals.gov.au This assessment considered both dermal and oral exposure routes for children. industrialchemicals.gov.au

Hazard Classification and Risk Assessment Methodologies

The hazard classification and risk assessment of this compound (DINP) involve comprehensive methodologies to determine its potential for harm and to establish safe exposure levels. These methodologies are employed by regulatory agencies worldwide.

Risk assessments for DINP often utilize a Margin of Exposure (MOE) approach, especially for evaluating public health risks from consumer products like toys. industrialchemicals.gov.au The process begins with hazard identification, reviewing available toxicity data to determine if the chemical is toxic under relevant regulations. cpsc.gov This is followed by a detailed risk characterization that considers various exposure scenarios. industrialchemicals.gov.au For instance, the U.S. EPA's risk evaluation for DINP assessed 47 conditions of use to identify scenarios posing unreasonable risk. chemradar.com These assessments are informed by a wide range of data, including toxicity studies, exposure measurements, and probabilistic modeling to estimate exposure levels across different age groups. nih.gov

No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) Derivations

The derivation of No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) is a critical component of the risk assessment process for DINP. These values are determined from toxicological studies, primarily in animals, and represent the highest dose at which no adverse effects are observed (NOAEL) and the lowest dose at which adverse effects are observed (LOAEL).

Multiple studies have been conducted to establish NOAEL and LOAEL values for various health endpoints related to DINP exposure. For example, a two-year oral study in rats established a NOAEL of 88-108 mg/kg bw/d based on liver and kidney effects. industrialchemicals.gov.au Another study identified a NOAEL of 275 mg/kg bw/d for reproductive effects in mice. industrialchemicals.gov.au For developmental toxicity, a NOAEL of 500 mg/kg bw/d and a LOAEL of 1000 mg/kg bw/d were derived from a study in rats where skeletal and visceral variations were observed at maternotoxic doses. industrialchemicals.gov.au

It is important to note that the selection of the critical endpoint and the corresponding NOAEL/LOAEL for risk characterization can vary between regulatory bodies. For instance, the European Commission's Scientific Committee on Toxicity, Ecotoxicity and the Environment (CSTEE) has discussed different NOAEL values from various studies for their risk assessments. europa.eu The U.S. EPA also considers multiple NOAEL and LOAEL values for different toxicological endpoints when conducting its risk evaluations. ucsf.edu

Table of NOAEL and LOAEL Values for this compound (DINP)

Endpoint Species NOAEL (mg/kg bw/d) LOAEL (mg/kg bw/d) Study/Source
Liver and Kidney Effects Rat 88 - 108 - Two-year oral study industrialchemicals.gov.au
Reproductive Effects Mouse 275 742 Carcinogenicity study industrialchemicals.gov.au
Developmental Toxicity (Skeletal/Visceral Variations) Rat 500 1000 Developmental toxicity study industrialchemicals.gov.au
Developmental Effects (Reduced Pup Weight) Rat 50 100 Australian Government Review industrialchemicals.gov.au
Fertility-Related Effects - 50 - Australian Government Review industrialchemicals.gov.au
Maternal and Developmental Effects Rat 200 1000 NTP Expert Panel nih.gov
Spongiosis Hepatis Rat - - CPSC CHAP Report (ADI of 120 µg/kg-d recommended) nih.gov
Chronic Effects in Kidney Rat 88 - CPSC (1992) cpsc.gov
Skeletal Abnormalities Rat 100 500 NTP/CERHR (2000) cpsc.gov
Repeated Dose Toxicity (Parents and Offspring) Rat - 159 Two-generation study europa.eu

Benchmark Dose (BMD) Modeling

Benchmark Dose (BMD) modeling is a method used in risk assessment to determine a point of departure (POD) for the quantitative analysis of dose-response data. It is an alternative to the traditional No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) approaches. govinfo.gov The BMD is defined as the dose that produces a predetermined change in response (the benchmark response or BMR) compared to the background response. govinfo.gov The lower confidence limit on this dose, known as the BMDL, is often used as the POD for risk assessment. govinfo.gov

For this compound (DINP), the application of BMD modeling has been a subject of discussion in regulatory evaluations. The U.S. Environmental Protection Agency (EPA) has been urged by scientific advisory committees and public commenters to more extensively use BMD modeling to inform the selection of PODs for DINP's risk characterization, particularly for non-cancer endpoints. ucsf.eduepa.gov Critics have argued that failing to apply BMD modeling for chronic non-cancer effects is a departure from EPA's own guidance and the best available science. ucsf.edu

The BMD approach offers several advantages over the NOAEL method. It utilizes all dose-response data, provides a more consistent basis for comparison across studies, and is less sensitive to study design, such as the number of animals per dose group. govinfo.gov For non-cancer endpoints, the BMDL is typically divided by uncertainty factors to derive a reference dose (RfD) or acceptable daily intake (ADI). govinfo.gov In the case of cancer risk, the BMD can serve as a POD for linear extrapolation from the dose-response curve to lower doses. govinfo.gov

Historically, the critical effects associated with oral exposure to DINP have been identified as liver toxicity and carcinogenicity (hepatocellular tumors). canada.cacanada.ca Developmental effects on the male reproductive system have also been noted, though at higher doses. canada.cacanada.ca The selection of an appropriate BMR is a key aspect of BMD modeling, with values typically ranging from 1% to 10% excess risk for quantal data. govinfo.gov For continuous data, a change of one standard deviation from the control mean is often used as a default BMR. ornl.gov

Species Sensitivity Distributions (SSD) for Environmental Risk Assessment

Species Sensitivity Distributions (SSDs) are statistical models that describe the variation in sensitivity of different species to a specific chemical stressor. canada.ca This approach is a cornerstone of environmental risk assessment, used to estimate the concentration of a substance that is protective of most species in an ecosystem. canada.ca The output of an SSD model is often the Hazard Concentration for x% of the species (HCx), where the HC5, the concentration hazardous to 5% of species, is frequently used to derive a Predicted No-Effect Concentration (PNEC). canada.caepa.gov

For DINP, environmental hazard assessments have utilized available ecotoxicity data to evaluate its potential risk to aquatic and terrestrial organisms. epa.gov Standard laboratory tests have generally indicated a low hazard potential for DINP in aquatic species, with few adverse effects on survival, growth, or reproduction observed even at concentrations exceeding its solubility limits. canada.caepa.gov

The process of developing an SSD involves several key steps:

Data Compilation: Gathering high-quality toxicity data from studies on a range of species representing different trophic levels (e.g., algae, invertebrates, fish). canada.ca

Model Fitting: Fitting a statistical distribution (such as a log-normal distribution) to the toxicity data. researchgate.net

HCx Calculation: Estimating the HC5 from the fitted distribution. canada.ca

While specific SSD models for DINP are not detailed in the provided search results, the methodology is a standard tool. For instance, a study on other phthalates like Diisobutyl phthalate (DiBP) and Di-n-octyl phthalate (DnOP) used SSDs to derive acute and chronic PNECs. researchgate.net The reliability of an SSD is highly dependent on the quantity and quality of the available toxicity data. nomresearch.cn For DINP, experimental data exists for several fish, amphibian, invertebrate, and algal species. epa.gov

Critical Body Residue (CBR) Analysis

Critical Body Residue (CBR) analysis is an approach used in ecotoxicology to assess the risk of chemicals that act via a non-specific, narcotic mode of action. It relates the internal concentration of a chemical in an organism's tissues to the concentration expected to cause an adverse effect, such as lethality. canada.ca Phthalates like DINP are expected to cause adverse effects in aquatic organisms primarily through narcosis. epa.gov

CBR analysis for DINP has been conducted for aquatic and soil organisms. canada.ca The findings suggest that even at the limits of DINP's solubility in water or saturation in soil, the maximum internal tissue concentrations are unlikely to reach levels associated with adverse narcotic effects. canada.cacanada.ca

Key findings from CBR analyses of DINP include:

Aquatic Organisms: The maximum tissue concentration of DINP, based on its solubility limit, is predicted to be much lower than the levels that cause acute or chronic lethality due to neutral narcosis. canada.cacanada.ca

Soil Organisms: The maximum tissue concentration calculated from DINP's saturation limit in soil is not expected to exceed the minimum concentrations estimated to cause narcotic effects. canada.ca

Sediment Organisms: While no suitable direct data was available for DINP in sediment-dwelling species, a read-across analysis using data from a similar phthalate, Diisodecyl phthalate (DIDP), suggested that tissue concentrations of DINP are unlikely to reach levels that would cause acute or chronic effects from baseline narcosis. canada.cacanada.ca

It is important to note that CBR analysis for narcosis does not account for potential adverse effects resulting from other, more specific modes of action. canada.cacanada.ca

Socio-Economic and Policy Implications of DINP Regulation

The regulation of this compound has significant socio-economic and policy implications, sparking debate among industry, regulatory bodies, and public health advocates. A central point of contention is the cost-benefit analysis of regulations restricting DINP use, particularly in consumer products like children's toys and childcare articles. cpsc.gov

Economic Implications:

Costs of Regulation: These include the direct costs of implementing and enforcing new rules, as well as potential economic losses for industries that manufacture or use DINP. nih.gov Manufacturers may need to find and validate alternative plasticizers, which can involve research, development, and re-tooling costs.

Benefits of Regulation: The primary benefit is the potential reduction in human health costs associated with diseases and disabilities linked to exposure to endocrine-disrupting chemicals. cpsc.govnih.gov There can also be economic benefits for companies that produce safer alternative chemicals. nih.gov

Market Impact: Regulations in one region, such as the European Union or the United States, can have global market effects. The U.S. Consumer Product Safety Improvement Act of 2008, for example, placed restrictions on certain phthalates, including an interim prohibition on DINP in specific children's products. cpsc.govresearchgate.net This was later made permanent and expanded in scope. cpsc.gov

Policy Implications:

Regulatory Approaches: Different jurisdictions have adopted varying regulatory stances. While the U.S. has implemented bans on DINP in all children's toys and childcare articles, other countries like Canada and the European Union have restrictions focused on articles that can be placed in a child's mouth. americanchemistry.com Australia found no associated risks to children and does not restrict DINP in these products. americanchemistry.com

Scientific Justification: Industry groups have argued that regulations on DINP are not always supported by the weight of scientific evidence, contending that the compound does not pose a significant risk to human health under normal use conditions. americanchemistry.com Conversely, public health advocates and some scientists argue for a more precautionary, hazard-based approach to regulation, especially for endocrine-disrupting chemicals, to protect vulnerable populations. nih.gov

International Harmonization: The differing regulations across major markets create complexity for global manufacturers and highlight the lack of international consensus on the risk management of DINP.

The debate over DINP regulation underscores a broader challenge in chemical policy: balancing economic considerations with the protection of public health and the environment, often in the face of evolving scientific understanding. nih.gov

Analytical Methodologies for Diisononyl Phthalate Research

Extraction and Sample Preparation Techniques for Diverse Matrices

Effective sample preparation is a critical first step to isolate DINP and its metabolites from the sample matrix, remove interfering substances, and concentrate the analytes for detection. The choice of technique depends heavily on the physical and chemical properties of the matrix.

Analyzing DINP in environmental compartments requires robust extraction methods to handle complex matrices and often low concentrations of the analyte.

Water: For aqueous samples such as drinking water and landfill leachate, Solid-Phase Extraction (SPE) is a commonly employed technique. koszalin.plthermofisher.com Automated SPE systems can efficiently extract DINP and other phthalates from large-volume water samples with good reproducibility and recovery rates. thermofisher.com Liquid-liquid extraction (LLE) is another established method for isolating phthalates from water. nih.gov

Soil and Sediment: The analysis of solid matrices like soil and sediment typically involves solvent extraction to transfer the target analytes into a liquid phase suitable for subsequent cleanup and analysis.

Air: Indoor air and dust are significant sources of human exposure to DINP. epa.gov Analysis of indoor dust involves collecting samples and performing solvent extraction to isolate the phthalates before instrumental analysis. epa.gov

Interactive Data Table: Extraction Techniques for Environmental Samples

Matrix Extraction Technique Key Findings & Considerations References
Drinking Water Automated Solid-Phase Extraction (SPE) Provides high efficiency, reproducibility, and recovery rates for various phthalates including DINP. Reduces solvent consumption and labor. thermofisher.com
Landfill Leachate Solid-Phase Extraction (SPE) Effective for complex aqueous matrices, with recovery rates for similar phthalates ranging from 85-101%. koszalin.pl
Indoor Dust Solvent Extraction Dust is a significant reservoir for DINP; extraction is a necessary step before quantification to assess non-dietary ingestion and dermal exposure routes. epa.gov

Biomonitoring studies rely on sensitive methods to measure DINP metabolites in biological specimens, which serve as biomarkers of exposure. nih.gov Phthalates are rapidly metabolized, so measuring the metabolites is more reliable than measuring the parent compound. nih.govnih.gov

Urine: Urine is the most common matrix for assessing DINP exposure. nih.gov Analysis typically involves enzymatic deconjugation (using β-glucuronidase) to free the metabolites, followed by extraction, often using SPE. epa.gov Studies have shown that secondary, oxidized metabolites of DINP are more sensitive and reliable biomarkers than the primary monoester metabolite (Monoisononyl phthalate), as they are found in higher concentrations and are detectable in nearly all tested samples. nih.govnih.govresearchgate.net

Blood: Plasma or serum can also be analyzed for DINP and its metabolites. Methods often involve protein precipitation followed by LLE or SPE to clean up the sample before analysis. researchgate.net

Tissues: In animal studies, tissues such as the liver, kidneys, and fat have been analyzed to understand the distribution of DINP and its metabolites. industrialchemicals.gov.au This requires homogenization of the tissue followed by solvent extraction. industrialchemicals.gov.au

Interactive Data Table: Analysis of Biological Samples

Biological Matrix Primary Analyte(s) Sample Preparation Steps Key Findings References
Urine Secondary Oxidized Metabolites (e.g., MCOP) Enzymatic deconjugation, Solid-Phase Extraction (SPE) Secondary metabolites are more sensitive and reliable biomarkers of DINP exposure than primary metabolites. nih.govnih.govepa.gov
Blood (Plasma) DINP, Metabolites Protein Precipitation, Liquid-Liquid Extraction (LLE) or SPE UPLC-MS/MS methods have been developed for pharmacokinetic studies in plasma. researchgate.net
Tissues (animal) DINP, Metabolites Homogenization, Solvent Extraction Used in toxicokinetic studies to determine the distribution and accumulation in organs like the liver and kidneys. industrialchemicals.gov.au

To ensure compliance with regulations and to assess potential human exposure, analytical methods are needed to quantify DINP content in a wide array of consumer products.

Plastics (Toys, Child Care Articles): The standard approach involves dissolving the plastic sample in a solvent like tetrahydrofuran (THF), followed by precipitation of the polymer (e.g., PVC) with a non-solvent such as hexane. The remaining solution, containing the dissolved phthalates, is then filtered and prepared for analysis. gcms.cz Automated systems can replicate this manual liquid extraction process, providing high precision. gcms.cz

Medical Devices: For products like medical infusion sets made of PVC, solvent extraction with polymer dissolution is employed prior to instrumental analysis to determine the concentration of leachable plasticizers. nih.gov

Other Products: DINP can be found in various other products like erasers, shoes, and building materials. nih.govregulations.gov The extraction method is chosen based on the product's matrix, but generally involves solvent extraction.

Interactive Data Table: Extraction from Consumer Products

Product Type Extraction/Preparation Method Typical Solvents Purpose References
Children's Toys, Child Care Articles Solvent extraction with polymer dissolution/precipitation Tetrahydrofuran (THF), Hexane, Cyclohexane To determine total phthalate (B1215562) content for regulatory compliance (e.g., CPSC methods). gcms.cz
Medical Infusion Sets Solvent extraction with polymer dissolution Not specified To quantify plasticizer content and assess potential for leaching into medical solutions. nih.gov
Erasers, Shoes, Mats Solvent Extraction Not specified To measure DINP content and estimate potential consumer exposure. nih.govregulations.gov

Detection and Quantification Methods

Following extraction and cleanup, instrumental analysis is performed to separate, identify, and quantify DINP and its metabolites. Chromatography coupled with mass spectrometry is the gold standard for this purpose.

GC-MS is a widely used and powerful technique for the analysis of phthalates, including DINP. restek.com It offers excellent chromatographic resolution, separating DINP from other phthalates and isomers. restek.com

Principle: In GC-MS, the sample extract is injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio (m/z), creating a unique mass spectrum for identification.

Application to DINP: For DINP, which is a complex mixture of isomers, the chromatogram often shows a broad "hump" of multiple unresolved peaks. gcms.cz Quantification is typically performed using selected ion monitoring (SIM), where the mass spectrometer is set to detect specific ions characteristic of DINP. A unique quantitation ion for DINP is m/z 293. restek.comgcms.cz However, many phthalates share a common and abundant fragment ion at m/z 149, which can make identification challenging if chromatographic separation is not adequate. restek.com GC coupled with tandem mass spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity by monitoring specific fragmentation transitions, which helps to reduce matrix interference and improve detection limits. nih.gov

Interactive Data Table: GC-MS Parameters for DINP Analysis

Parameter Description Significance for DINP Analysis References
Detection Mode Selected Ion Monitoring (SIM) Increases sensitivity and selectivity by focusing on specific ions. nih.govgcms.cz
Quantitation Ion m/z 293 A unique, though relatively low-intensity, ion used for specific quantification of DINP. restek.comgcms.cz
Common Ion m/z 149 A common fragment for many phthalates; requires good chromatographic separation to avoid interference. restek.com
Technique GC-MS/MS (Triple Quadrupole) Provides higher sensitivity and selectivity by monitoring specific precursor-to-product ion transitions (MRM), reducing noise and interferences. nih.gov

LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), has become an indispensable tool for analyzing DINP, especially its metabolites in biological samples. researchgate.netsciex.com

Principle: LC separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase in a column. The separated compounds are then introduced into the mass spectrometer for detection. LC is well-suited for analyzing less volatile and more polar compounds, such as phthalate metabolites, without the need for chemical derivatization.

Application to DINP: LC-MS/MS is highly sensitive and selective for identifying and quantifying DINP metabolites in complex matrices like urine. acs.org The use of multiple reaction monitoring (MRM) allows for the precise detection of specific metabolites even at very low concentrations. sciex.com High-resolution mass spectrometry (HRMS) coupled with LC can be used in untargeted metabolomics approaches to discover novel exposure markers for DINP. acs.orgnih.gov This technique has been used to identify multiple potential DINP metabolite signals in urine for further investigation as biomarkers. acs.org

Interactive Data Table: LC-MS Applications in DINP Research

Technique Application Key Advantages Example Findings References
LC-MS/MS (QTRAP) Quantification of phthalates in food/beverages Fast, sensitive, and selective detection using Multiple Reaction Monitoring (MRM). Development of methods with run times of 10 minutes for 22 different phthalates. sciex.com
UPLC-MS/MS Pharmacokinetic studies (DINP in plasma) Rapid and selective analysis suitable for biological samples. Used to determine the concentration of DINP in rat plasma over time. researchgate.net
LC-HRMS (Orbitrap) Exposure marker discovery Untargeted analysis allows for the identification of previously unknown metabolites from complex biological data. Identified 14 probable DINP metabolite signals simultaneously using three different data processing approaches. nih.gov

Method Validation and Quality Control in DINP Analysis

The reliability and accuracy of data in Diisononyl phthalate (DINP) research are fundamentally dependent on rigorous method validation and consistent quality control practices. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose, ensuring that it provides consistent, reliable, and accurate data. Quality control, on the other hand, involves the routine procedures and checks implemented to ensure that the analytical results meet a defined standard of quality.

Key Method Validation Parameters

The validation of analytical methods for DINP quantification involves the assessment of several key performance characteristics to ensure the data generated is accurate and reproducible. These parameters are crucial for establishing the credibility of the research findings.

Linearity: This parameter assesses the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. For DINP analysis, linearity is typically evaluated by preparing a series of calibration standards at different concentrations and analyzing them. A calibration curve is then constructed by plotting the instrument response against the known concentrations. The linearity is often expressed by the coefficient of determination (R²). For instance, a gas chromatography/mass spectrometric (GC-MS) method for determining DINP in toys and childcare articles established a linear working range of 5-100 μg/ml. nih.gov Similarly, a high-performance liquid chromatography with photodiode array detection (HPLC-PAD) method for DINP in PVC toys was validated in the concentration range of 1-100 mg L⁻¹. mdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by an analytical method, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These values are critical for trace-level analysis of DINP in various matrices. For example, a GC-MS method for DINP in plasticized polymeric toys reported an instrument detection limit of 0.320 μg/ml. nih.gov An HPLC-PAD method for PVC toys determined the LOD for DINP to be 0.08 mg L⁻¹. mdpi.com In the analysis of medical infusion sets using gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS), the LOQ for DINP was found to be in the range of 54.1 to 76.3 ng/g. nih.gov For paper-based fast-food packaging, a GC-MS/MS method established a minimum reporting concentration for DINP between 0.10–0.40 µg/g. researchgate.net

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of DINP is added (spiked) into a blank matrix and then analyzed. The percentage of the spiked amount that is recovered by the analysis indicates the accuracy of the method. A study on plasticized polymeric toys reported recovery values for total DINP between 90.6% and 111.7%. nih.gov In the analysis of medical infusion sets, average recoveries for DINP were in the range of 91.8–122%. nih.gov An HPLC-PAD method for PVC toys demonstrated accuracies, determined as recovery, between 82.85% and 107.40%. mdpi.com

Precision: Precision measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Repeatability (Intra-day precision): This refers to the precision obtained under the same operating conditions over a short interval of time.

Reproducibility (Inter-day precision): This assesses the precision between different laboratories, analysts, or equipment over a longer period. In a study of DINP in medical infusion sets, the RSDs ranged from 1.8% to 17.8%. nih.gov For the analysis of DINP in plasticized polymeric toys, the coefficients of variation (a measure of precision) were in the range of 0.55-12.10%. nih.gov An HPLC-PAD method for PVC toys reported RSD values between 0.8% and 4.2%. mdpi.com

Specificity/Selectivity: This is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In chromatographic methods like GC-MS, selectivity is achieved by separating DINP from other compounds and by using specific mass-to-charge ratio ions for identification and quantification. For instance, in the GC-MS analysis of DINP, characteristic ions such as m/z = 293 are often used for quantification to ensure selectivity. nih.gov

Interactive Data Table: Validation Parameters for DINP Analysis

Analytical MethodMatrixLinearity RangeLODLOQAccuracy (Recovery %)Precision (RSD %)
GC-MSPlasticized Polymeric Toys5-100 µg/ml0.320 µg/ml-90.6 - 111.70.55 - 12.10
HPLC-PADPVC Toys1-100 mg/L0.08 mg/L-82.85 - 107.400.8 - 4.2
GC-MS/MSMedical Infusion Sets--54.1 - 76.3 ng/g91.8 - 1221.8 - 17.8
GC-MS/MSPaper-based Food Packaging--0.10-0.40 µg/g--
GC-MSPolymer Materials-3.46 µg/mL-76 - 1000.6 - 19
GC-MSTextiles-7 - 82 µg/L23 - 274 µg/L96.2 - 100.91.06 - 6.87

Quality Control Procedures in DINP Analysis

To ensure the ongoing reliability of DINP analysis, a robust quality control (QC) program is essential. This typically includes:

Use of Internal Standards: An internal standard is a compound with similar chemical properties to the analyte that is added to the sample at a known concentration before analysis. This helps to correct for variations in sample preparation and instrument response. For the analysis of phthalates, isotopically labeled analogues of the analytes are often used as internal standards.

Analysis of Blanks: Procedural or method blanks (a sample matrix without the analyte that is carried through the entire analytical procedure) are analyzed to monitor for contamination from reagents, glassware, or the laboratory environment. Given the ubiquitous nature of phthalates, this is a critical step to avoid false-positive results. europa.eu

Calibration Checks: The instrument's calibration is periodically checked by analyzing a standard of known concentration to ensure the instrument's response remains stable over time.

Certified Reference Materials (CRMs): When available, CRMs from reputable sources are analyzed to verify the accuracy of the analytical method. These are materials that contain a certified concentration of the analyte in a specific matrix.

Participation in Interlaboratory Comparison Studies and Proficiency Testing (PT) Schemes: These programs allow a laboratory to compare its analytical results with those of other laboratories. fapas.comeurachem.org This external assessment of performance is a crucial component of a laboratory's quality assurance system and helps to identify any systematic errors or biases in the analytical method. fapas.com

By adhering to these rigorous method validation and quality control procedures, researchers can ensure the generation of high-quality, reliable, and defensible data in the study of this compound.

Future Directions and Emerging Research Areas for Diisononyl Phthalate

Integrated Approaches to Assess Cumulative Exposures and Mixture Toxicity

Recognizing that human exposure to phthalates rarely occurs in isolation, a significant shift in research and regulatory science is the move towards assessing the cumulative risk from combined exposures to multiple phthalates, including DINP. This approach acknowledges that chemicals with similar toxicological effects can act in concert, potentially leading to additive or synergistic adverse outcomes.

Regulatory bodies like the U.S. Environmental Protection Agency (EPA) are actively developing and implementing cumulative risk assessments (CRA) for a group of high-priority phthalates, including DINP, under the Toxic Substances Control Act (TSCA). This strategy is based on the principle that the combined risk from multiple chemicals with similar effects should be evaluated simultaneously. The primary health concern driving this cumulative approach for phthalates is the "phthalate syndrome," a collection of adverse effects on the male reproductive system observed in animal studies.

Several methodologies are being employed and refined for these integrated assessments:

Dose Addition: This is a common assumption in phthalate (B1215562) CRAs, positing that the combined effect of the mixture is the sum of the individual chemical effects, each scaled for its potency.

Hazard Index (HI) and Margin of Exposure (MOE): These methods are used to quantify the cumulative risk. The HI approach sums the hazard quotients of individual chemicals, while the MOE approach is also used for cumulative assessments.

Relative Potency Factors (RPF): This method involves selecting an index chemical (e.g., DEHP) and expressing the potency of other phthalates relative to it, allowing for the calculation of a total toxic equivalent dose.

International bodies in Canada and Australia have also undertaken cumulative assessments for phthalates, including DINP, utilizing similar frameworks. Research studies further support this integrated approach by investigating the effects of defined phthalate mixtures designed to mimic human exposure patterns. For instance, a mixture containing DINP, DEHP, and other phthalates was developed based on metabolite levels found in pregnant women to study the combined effects on the reproductive system.

Advanced frameworks are also emerging to better integrate exposure and toxicity data. One such approach combines the Aggregate Exposure Pathway (AEP) and the Adverse Outcome Pathway (AOP) frameworks. This methodology aims to create a more robust and transparent process for cumulative risk assessment by systematically linking sources of exposure to molecular initiating events and subsequent adverse health outcomes. Additionally, integrated exposure and pharmacokinetic modeling frameworks are being developed to connect the concentration of phthalates in consumer products to population-scale internal doses and potential risks. These sophisticated models are crucial for understanding the complex interplay between multiple exposure sources, pathways, and the resulting internal body burden.

The table below summarizes the key frameworks and methodologies being applied in the cumulative risk assessment of DINP and other phthalates.

Assessment Approach Description Key Methodologies Regulatory/Research Application
Cumulative Risk Assessment (CRA) Evaluates the combined risk to health from simultaneous exposure to multiple chemicals with common adverse effects.Dose Addition, Hazard Index (HI), Margin of Exposure (MOE), Relative Potency Factors (RPF).U.S. EPA (TSCA), Health Canada, Australian NICNAS.
Mixture Toxicity Studies Experimental studies using defined mixtures of phthalates to investigate combined biological effects.In vivo and in vitro models exposed to environmentally relevant mixtures.Research to validate assumptions of dose addition and understand mixture interactions.
Integrated AEP-AOP Framework A conceptual model that links environmental exposures (AEP) to molecular and cellular events leading to an adverse outcome (AOP).Physiologically Based Pharmacokinetic (PBPK) modeling, in vitro bioactivity assays.Advanced research to provide a mechanistic basis for cumulative risk assessment.
Exposure & Pharmacokinetic Modeling Mathematical models that simulate multi-route exposures and the absorption, distribution, metabolism, and excretion of chemicals.Probabilistic exposure modeling, Bayesian analysis.To predict population distributions of internal dosimetry from external exposure data.

Advanced Mechanistic Studies Utilizing –Omics Technologies

To move beyond traditional toxicological endpoints and gain a deeper understanding of the molecular mechanisms underlying the effects of DINP, researchers are increasingly employing high-throughput "-omics" technologies. These approaches—including genomics, transcriptomics, proteomics, and metabolomics—allow for a broad, system-wide analysis of the changes in genes, RNA transcripts, proteins, and metabolites within an organism or cell following exposure to a substance.

Transcriptomics , the study of the complete set of RNA transcripts, has been used to reveal how DINP alters gene expression profiles.

In a study using human endothelial cells, exposure to DINP was found to down-regulate the expression of key antioxidant genes, including NFE2L2, TXN, and TXNRD2, suggesting a potential mechanism for inducing oxidative stress.

In zebrafish ovaries, DINP exposure was shown to upregulate genes associated with apoptosis (tnfa, baxa) and oxidative stress (sod1), providing a molecular basis for observed follicular atresia.

Transcriptome analysis of porcine oocytes exposed to DINP revealed that the compound's impact on oocyte quality is associated with disruptions in pathways related to oxidative phosphorylation, apoptosis, and autophagy.

In the colon of female mice, genomic analyses were conducted to assess how DINP impacts gene expression of various immune factors and specialized epithelial cells, contributing to an understanding of its effects on gut health.

Proteomics , the large-scale study of proteins, complements transcriptomics by providing insight into the functional consequences of altered gene expression. For example, studies on the effects of DINP in the mouse colon involved proteomic analysis to measure changes in the protein levels of immune factors. This helps to confirm that changes observed at the gene expression level are translated into functional protein changes, such as an increase in the cell proliferation marker Ki67 and the goblet cell marker MUC2.

Metabolomics focuses on the comprehensive analysis of metabolites in a biological system. This technology has been instrumental in identifying novel biomarkers of DINP exposure. By using high-resolution mass spectrometry on samples from in vitro liver enzyme incubations and in vivo rat models, researchers have successfully identified and validated multiple DINP metabolites. This approach not only aids in exposure assessment but also helps to elucidate the metabolic pathways that DINP and its metabolites perturb.

The integration of these -omics technologies provides a powerful, systems-biology approach to toxicology. They can uncover novel mechanisms of action, identify sensitive biomarkers of exposure and effect, and help to build more accurate adverse outcome pathways (AOPs). This detailed mechanistic data is crucial for improving risk assessment and understanding the potential for low-dose effects and mixture interactions.

The following table summarizes key findings from studies utilizing -omics technologies to investigate DINP.

-Omics Technology Biological System/Model Key Mechanistic Findings Related to DINP Exposure
Transcriptomics Human Endothelial Cells (EA.hy926)Down-regulation of antioxidant-responsive genes (NFE2L2, TXN, TXNRD2), indicating compromised cellular defense against oxidative stress.
Transcriptomics Zebrafish (Danio rerio) OvaryUpregulation of genes related to apoptosis (tnfa, baxa) and oxidative stress (sod1), leading to follicular atresia.
Transcriptomics Porcine OocytesDisruption of pathways for oxidative phosphorylation, apoptosis, and autophagy, leading to reduced oocyte quality.
Genomics & Proteomics Mouse ColonAltered gene expression and protein levels of immune factors and specialized epithelial cells (e.g., increased Ki67 and MUC2), suggesting impacts on gut immunity and cell proliferation.
Metabolomics Rat Model & In Vitro Liver EnzymesIdentification of multiple novel oxidative metabolites, providing new and more sensitive biomarkers for exposure assessment.

Table of Mentioned Compounds

Compound Name Abbreviation
Diisononyl phthalate DINP
Di(2-ethylhexyl) phthalate DEHP
Dibutyl phthalate DBP
Butyl benzyl phthalate BBP
Diisobutyl phthalate DIBP
Dicyclohexyl phthalate DCHP
Di-isodecyl phthalate DIDP
Diethyl phthalate DEP
Dipentyl phthalate DPP
Di-n-butyl phthalate DnBP
Di(isononyl) cyclohexane-1,2-dicarboxylate DINCH
Di(2-propylheptyl) phthalate DPHP
Di(2-ethylhexyl) adipate DEHA
Monomethyl phthalate MMP
Monobenzyl phthalate MBzP
Monoethyl phthalate MEP
Mono-butyl phthalate MBP
Mono-2-ethylhexyl phthalate MEHP
Monoisobutyl phthalate MiBP
Diethyl-hexyl terephthalate DEHT
Copper Cu
Cadmium Cd
2,3,7,8-tetrachlorodibenzo-p-dioxin TCDD
Diisoheptyl phthalate DIHP
Mitomycin C
Rutin RUT
Cyclodextrin CD
Genistein
Methoxychlor
Di(2-ethylhexyl) terephthalate DEHT
Di-n-butyl phthalate DBP
Diisobutyl phthalate DiBP
Diiononyl phthalate DINP
Diisononyl hexahydrophthalate DINCH
Dipropylene glycol dibenzoate DGD
Glyceryl triacetate GTA
Triphenyl phosphate TPHP
Tris(1,3-dichloro-2-propyl)phosphate TDCPP
Diazepam DZP
Monoisononyl phthalate MINP
Mono-oxo-isononyl phthalate MOINP
Mono-hydroxy-isononyl phthalate MHINP
Carboxy-mono-isononyl-cyclo-hexane Cx-MINCH
Carboxy-mono-propyl-hexyl-phthalate Cx-MPHxP
Mono-oxo-isononyl-phthalate oxo-MINP
Mono-hydroxy-isononyl-phthalate OH-MINP
Tumor necrosis factor alpha TNF-α
BCL2 associated X, apoptosis regulator BAX
Superoxide dismutase SOD
Interleukin IL
Nuclear factor erythroid 2-related factor 2 Nrf-2
Heme oxygenase-1 HO-1
Eukaryotic initiation factor 2 alpha eIF2α
Activating transcription factor 4 ATF4
Nuclear factor kappa-light-chain-enhancer of activated B cells NF-κB
Inducible nitric oxide synthase iNOS
Cyclooxygenase-2 Cox2
Malondialdehyde MDA
Catalase CAT
Glutathione peroxidase 1 GPx1
Glutathione GSH
Estradiol E2
Luteinizing hormone LH
Gonadotropin-releasing hormone GnRH
Progesterone
Steroidogenic acute regulatory protein StAR
Cholesterol side-chain cleavage enzyme Cyp11a
Mucin 1 Muc1
Mucin 2 MUC2
Mucin 3A Muc3a
Mucin 4 Muc4
Toll-like receptor 4 Tlr4
Toll-like receptor 5 Tlr5
Chromogranin A ChgA
Leucine rich repeat containing G protein-coupled receptor 5 Lgr5
CD24a molecule Cd24a
Villin 1 Vil1
Interleukin 1 receptor antagonist IL-1RA
C-X-C motif chemokine ligand 12 CXCL12
Lysozyme 1 Lyz1
Thymic stromal lymphopoietin TSLP
Thymus- and activation-regulated chemokine TARC/CCL17
Macrophage-derived chemokine MDC/CCL22
Retinoic acid
Aryl hydrocarbon receptor AhR
Wingless-related integration site Wnt
E2F transcription factor 2 E2F2
CCCTC-binding factor like CTCFL
Zinc finger and BTB domain containing 14 ZBT14
V-akt murine thymoma viral oncogene homolog AKT
Phosphoinositide 3-kinase PI3K
Epidermal growth factor receptor EGFR
Anaplastic lymphoma kinase ALK
B-Raf proto-oncogene, serine/threonine kinase BRAF
Erb-b2 receptor tyrosine kinase 2 ERBB2 (HER2)
MET proto-oncogene, receptor tyrosine kinase MET
Ret proto-oncogene RET
Neurotrophic receptor tyrosine kinase NTRK
ROS proto-oncogene 1, receptor tyrosine kinase ROS1
Breast cancer gene 2 BRCA2
Reactive oxygen species ROS
Nuclear factor erythroid 2-related factor 2 NFE2L2
Thioredoxin TXN
Thioredoxin reductase 2 TXNRD2
Superoxide dismutase 1 SOD1
Tumor necrosis factor alpha tnfa
Bcl-2-like ovarian killer baxa
Superoxide dismutase 1 sod1
Protein kinase AMP-activated catalytic subunit alpha 1 prkaa1
Caspase 3 CAS3
Terminal deoxynucleotidyl transferase dUTP nick end labeling TUNEL
Spindle assembly checkpoint SAC
Ki-67 Ki67
Lactate dehydrogenase LDH
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide MTT
2′,7′-dichlorofluorescin diacetate DCFDA
Polyvinyl chloride PVC
17β-estradiol
Estrogen receptor ER
Peroxisome proliferator-activated receptor PPAR
Gamma-aminobutyric acid GABA
Acetylcholinesterase AChE
Half maximal inhibitory concentration IC50
Microsatellite instability MSI

Q & A

What experimental design considerations are critical for assessing DINP toxicity in chronic rodent studies?

Basic Research Focus
Chronic toxicity studies require standardized protocols for dose selection, exposure duration, and endpoint analysis. Key considerations include:

  • Dose-Response Relationships : Use at least three dose levels (low, medium, high) bracketing the anticipated NOAEL (No Observed Adverse Effect Level), as outlined in NTP-CERHR (2003) and OECD guidelines .
  • Endpoint Selection : Prioritize histopathology (e.g., liver peroxisome proliferation), hormonal disruption (testosterone/thyroid hormones), and reproductive organ weights .
  • Control Groups : Include vehicle controls (e.g., corn oil) to account for solvent effects, as seen in Covance (1998) oncogenicity studies .

Methodological Insight : Subchronic studies (90-day) should precede chronic tests to refine dosing. Data from U.S. CPSC (2014) highlight interspecies variability, necessitating cross-validation with in vitro hepatocyte assays .

How can analytical chemistry methods resolve discrepancies in DINP metabolite quantification across biomonitoring studies?

Advanced Research Focus
Inconsistent metabolite detection (e.g., MINP, 7-OH-MMeOP) arises from extraction techniques and LC-MS/MS calibration. Best practices include:

  • Isotope Dilution : Use deuterated internal standards (e.g., d4-MINP) to correct recovery rates, as validated by Hsu et al. (2011) .
  • Hydrolysis Optimization : Enzymatic hydrolysis (β-glucuronidase) improves recovery of oxidized metabolites from urine matrices, addressing variability in EFSA (2005) and NHANES datasets .
  • Interlaboratory Calibration : Harmonize protocols via reference materials (e.g., NIST SRM 3672) to reduce CV% >15% in low-concentration samples .

What statistical approaches reconcile contradictory carcinogenicity data for DINP across regulatory assessments?

Advanced Research Focus
Discrepancies in TD50 values (e.g., 1,230 mg/kg/day vs. 589 mg/kg/day in rodent studies) stem from tumor type classification and survival adjustments. Solutions include:

  • Benchmark Dose Modeling : Incorporate time-to-tumor data using Weibull models, as applied in ECHA (2018) re-evaluations .
  • Mode-of-Action (MOA) Analysis : Differentiate between epigenetic (peroxisome proliferation) and genotoxic mechanisms using hepatic Ki-67 indices and DNA adduct measurements .
  • Meta-Analysis Frameworks : Apply Bayesian hierarchical models to synthesize data from Covance (1998), Lington et al. (1997), and CPSC (2010), weighting studies by OECD/GLP compliance .

Which in vitro models best predict DINP’s endocrine-disrupting potential in humans?

Basic Research Focus
Validated models prioritize receptor binding and steroidogenesis pathways:

  • ER/AR Transactivation Assays : Use human MDA-kb2 cells for androgen receptor antagonism screening, as in U.S. EPA (2024) draft assessments .
  • H295R Steroidogenesis Assay : Quantify cortisol/testosterone modulation via LC-MS, aligning with WHO IPCS (2002) endocrine disruptor criteria .
  • Placental Perfusion Models : Assess fetal transfer using deuterated DINP tracers, resolving uncertainties in EFSA (2005) developmental toxicity reviews .

Limitation : Rodent hepatocyte models overpredict peroxisome proliferation due to PPARα sensitivity differences; humanized PPARα transgenic mice are preferred .

How should researchers design cumulative risk assessments for DINP coexposure with other phthalates?

Advanced Research Focus
Cumulative risk requires toxicokinetic and pathway-based integration:

  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Parameterize DINP + DEHP interactions using shared CYP3A4/UGT metabolic pathways, as in NAP (2008) frameworks .
  • Hazard Index (HI) Adjustments : Apply relative potency factors (RPFs) from NHANES urinary metabolite data, weighting DINP’s antiandrogenic potency at 0.1× DEHP .
  • Biomonitoring Integration : Use Bayesian networks to correlate DINP + DiDP metabolites with urinary oxidative stress markers (8-OHdG, F2-isoprostanes) .

What quality control measures ensure reproducibility in DINP migration studies from PVC products?

Basic Research Focus
Standardize extraction and quantification protocols:

  • Migration Chambers : ASTM D8131-17 simulates saliva/ethanol leaching at 40°C for 24h, validated in CPSC (1998) children’s product analyses .
  • GC-MS Calibration : Use DINP-d4 for isotope correction, achieving LOD ≤0.01 µg/mL as in Gill et al. (1999) .
  • Interference Mitigation : Silica gel cleanup removes plasticizers (e.g., DOA) coextracted with hexane/acetone (3:1) .

Data Gap : Lack of harmonized protocols for nanoparticle-bound DINP migration in weathered PVC .

How do isomer-specific differences in DINP mixtures influence toxicokinetic outcomes?

Advanced Research Focus
Commercial DINP contains >20 C9 isomers (e.g., 3,5,5-trimethylhexyl), altering metabolism:

  • Isomer Resolution : Employ chiral GC columns (e.g., Cyclosil-B) to separate branched isomers, as in Hsu et al. (2011) .
  • Metabolite Profiling : 7-carboxy-isoheptyl phthalate (7CIHP) dominates in 3,5,5-trimethylhexyl isomers, correlating with hepatotoxicity in ECHA (2018) .
  • Regulatory Implications : EU RA (2003) derived NOAELs using 67% 3,5,5-trimethylhexyl content; newer mixtures require isomer-specific PBPK updates .

What biomarkers of effect are most sensitive for DINP’s developmental toxicity in epidemiological cohorts?

Advanced Research Focus
Prioritize non-invasive biomarkers with mechanistic links:

  • Anogenital Distance (AGD) : Meta-analysis of TIDES (2016) and SFF (2007) cohorts shows AGD reduction ≥0.5 mm per log-unit MINP increase .
  • miRNA Profiling : Placental miR-423-5p (targeting PPARγ) and miR-146a (inflammatory) are dose-responsive in Swan et al. (2007) .
  • Epigenetic Modifications : LINE-1 hypomethylation in cord blood, measured via pyrosequencing, associates with 3rd-trimester DINP exposure .

Confounder Control : Adjust for phthalate coexposures using weighted quantile sum regression .

How can in silico models improve read-across strategies for DINP’s ecotoxicological endpoints?

Advanced Research Focus
Address data gaps for aquatic toxicity using QSAR and molecular docking:

  • OECD QSAR Toolbox : Predict Daphnia magna EC50 via logKow (4.2–5.1) and molecular volume (420 ų), validated against algae growth inhibition EC50 = 0.12 mg/L .
  • PPARγ Docking Simulations : DINP’s ester sidechains show higher binding affinity (-9.8 kcal/mol) vs. DEHP, explaining algal membrane disruption .
  • ToxCast Data Integration : Use high-throughput ER-LUC assay (AC50 = 12 µM) to prioritize in vivo testing .

What are the methodological challenges in quantifying DINP’s contribution to cumulative phthalate exposure in vulnerable populations?

Advanced Research Focus
Key issues include coexposure confounding and pharmacokinetic interactions:

  • Source Apportionment : Combine PCA of NHANES metabolites with PVC product inventories to allocate exposure sources (e.g., flooring vs. medical devices) .
  • Pharmacodynamic Synergy : DINP + DiNP mixtures show supra-additive effects on Leydig cell steroidogenesis inhibition at ≥10 µM .
  • Vulnerability Metrics : PBPK-derived fetal/maternal AUC ratios (1.3–1.7) justify stricter exposure limits in EPA (2024) draft assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.